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  • Product: Methyl 6-isopropyl-1H-indole-2-carboxylate
  • CAS: 213596-37-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 6-isopropyl-1H-indole-2-carboxylate in Advanced Drug Discovery

Executive Summary Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS 213596-37-3) is a highly specialized intermediate utilized extensively in1[1]. The indole nucleus is widely recognized across the pharmaceutical industry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS 213596-37-3) is a highly specialized intermediate utilized extensively in1[1]. The indole nucleus is widely recognized across the pharmaceutical industry as a "privileged scaffold" due to its exceptional ability to mimic endogenous ligands and bind to a diverse array of biological targets[1]. By incorporating an isopropyl group at the 6-position and a methyl ester at the 2-position, this molecule achieves a highly specific steric and electronic profile. It serves as a critical building block for the synthesis of advanced kinase inhibitors, particularly those targeting RNA metabolism proteins such as2[2]. This guide details its structural properties, a self-validating synthesis protocol, and its application in modern oncological drug discovery workflows.

Chemical Identity & Structural Properties

The structural architecture of Methyl 6-isopropyl-1H-indole-2-carboxylate provides a versatile platform for derivatization. The 2-carboxylate ester acts as a stable protecting group that can be selectively hydrolyzed or converted into amides, while the 6-isopropyl moiety provides essential lipophilic bulk for occupying hydrophobic pockets in target kinases[2].

Table 1: Quantitative Physicochemical Properties

PropertySpecification
Chemical Name Methyl 6-isopropyl-1H-indole-2-carboxylate
CAS Number 213596-37-3
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
SMILES Code O=C(OC)C1=CC2=C(C=C(C(C)C)C=C2)N1
Core Scaffold Indole nucleus
Primary Utility Pharmaceutical intermediate / Building block

(Data synthesized from commercial chemical reference standards[1][3].)

Synthesis & Manufacturing Protocols

The preparation of Methyl 6-isopropyl-1H-indole-2-carboxylate is typically achieved via the Fischer esterification of3 (CAS 383132-73-8)[3]. As a Senior Application Scientist, I emphasize the importance of a self-validating workflow to ensure high yield, purity, and reproducibility[2].

Synthesis_Workflow Start 6-Isopropyl-1H-indole -2-carboxylic acid Reagents MeOH + conc. H2SO4 (Reflux, Overnight) Start->Reagents Esterification Neutralize Neutralization (Sat. NaHCO3) Reagents->Neutralize Quench Extract Extraction & Wash (EtOAc, Brine) Neutralize->Extract Workup Product Methyl 6-isopropyl-1H -indole-2-carboxylate Extract->Product Isolation

Caption: Fischer esterification workflow for synthesizing the target compound.

Step-by-Step Self-Validating Protocol:
  • Step 1: Dissolution & Activation. Suspend 6-isopropyl-1H-indole-2-carboxylic acid (e.g., 35 mg, 0.17 mmol) in anhydrous methanol (4 mL)[2].

    • Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions are critical because the presence of water shifts the reaction equilibrium backward, promoting the hydrolysis of the ester product.

  • Step 2: Acid Catalysis. Add concentrated H₂SO₄ (0.018 mL, 0.34 mmol) dropwise at room temperature[2].

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the subsequent nucleophilic attack by methanol.

  • Step 3: Reflux & Equilibrium Shift. Heat the reaction mixture to reflux and stir overnight[2].

    • Causality: Fischer esterification is an endothermic, equilibrium-driven process. Continuous thermal energy drives the reaction forward to maximize yield.

  • Step 4: In-Process Monitoring (Self-Validation). Analyze the reaction mixture via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc solvent system.

    • Causality: The highly polar carboxylic acid starting material will remain near the baseline, whereas the lipophilic methyl ester product will migrate significantly higher (Rf ~ 0.6). The complete disappearance of the baseline spot definitively validates reaction completion before proceeding to the workup phase.

  • Step 5: Quenching & Neutralization. Cool the mixture to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃[2].

    • Causality: Concentration removes excess methanol, preventing product loss. Neutralization strictly halts the acid-catalyzed reverse reaction (hydrolysis) during the aqueous workup phase.

  • Step 6: Extraction & Isolation. Extract the aqueous mixture with Ethyl Acetate (EtOAc). Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄[2].

    • Causality: EtOAc selectively partitions the target ester. The brine wash pre-dries the organic layer and breaks any emulsions, while Na₂SO₄ removes residual trace water, ensuring a pristine crude product upon solvent evaporation.

Application in Drug Discovery: CDK12 Inhibition

The indole-2-carboxylate scaffold is highly prized in the development of inhibitors for4[4]. CDK12 forms a complex with Cyclin K (CycK) to phosphorylate the C-terminal domain (CTD) of RNA polymerase II (RNAPII)[4]. This phosphorylation event is strictly required for the optimal transcription of DNA damage response (DDR) genes.

By utilizing Methyl 6-isopropyl-1H-indole-2-carboxylate as a precursor, medicinal chemists can synthesize potent CDK12 inhibitors. These inhibitors competitively bind to the ATP-binding pocket of the kinase. Inhibiting CDK12 downregulates DDR genes, inducing synthetic lethality in tumor cells—a highly effective strategy in modern oncology[4].

CDK12_Pathway Inhibitor Indole-2-carboxylate Derivative CDK12 CDK12/CycK Complex Inhibitor->CDK12 Inhibits kinase activity RNAPII RNAPII CTD (Ser2) CDK12->RNAPII Phosphorylates DDR DDR Gene Expression RNAPII->DDR Transcription CellDeath Tumor Cell Death DDR->CellDeath Downregulation induces

Caption: CDK12 inhibition pathway leading to tumor cell death.

Analytical Characterization

To ensure the scientific integrity of the synthesized Methyl 6-isopropyl-1H-indole-2-carboxylate, rigorous analytical validation is required:

  • ¹H NMR Spectroscopy: The definitive hallmark of a successful esterification is the appearance of a sharp, three-proton singlet at approximately δ 3.8–3.9 ppm (in DMSO-d₆ or CDCl₃), corresponding to the newly formed methoxy (-OCH₃) group. The isopropyl methine and methyl protons will present as a characteristic multiplet and doublet, respectively.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The compound must exhibit a molecular ion peak[M+H]⁺ at m/z 218.26, validating the exact molecular weight of the esterified product.

References

  • Title: 博士論文 RNA 代謝に関与するタンパク質 CDK12、Brr2 および eIF4A3 を標的 (Ph.D. Thesis Targeting RNA Metabolism Proteins CDK12, Brr2, and eIF4A3) Source: National Institute of Informatics (NII) URL: [Link]

Sources

Foundational

The Pharmacological Architecture of 6-Isopropyl Indole Derivatives: A Dual-Targeted Mechanism Against Hepatitis C Virus

Executive Summary The indole scaffold is a highly privileged pharmacophore in antiviral drug discovery, offering a rigid, aromatic framework capable of diverse functionalization[1]. Recent high-throughput screening and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a highly privileged pharmacophore in antiviral drug discovery, offering a rigid, aromatic framework capable of diverse functionalization[1]. Recent high-throughput screening and chemical genetics have identified 6-isopropyl indole derivatives —specifically acrylamide and N-substituted analogs—as exceptionally potent inhibitors of Hepatitis C Virus (HCV) replication[1].

Unlike traditional direct-acting antivirals (DAAs) that exclusively target viral proteases (e.g., NS3/4A) or polymerases (e.g., NS5B), 6-isopropyl indole derivatives exhibit a sophisticated dual mechanism of action (MoA) . They act simultaneously as direct viral fusion inhibitors and as potent modulators of host innate immunity[1][2]. This whitepaper dissects the structure-activity relationship (SAR), the biomolecular pathways, and the self-validating experimental protocols required to characterize this novel class of therapeutics.

Molecular Rationale & Structure-Activity Relationship (SAR)

The spatial arrangement and electronic properties of substituents on the indole ring dictate its antiviral efficacy. Substitution at the C-6 position fundamentally alters the molecule's interaction with both lipid bilayers and intracellular host sensors.

The Role of Lipophilicity at C-6

Early SAR studies on indole acrylamides revealed that electron-donating groups often yield sub-optimal antiviral activity. However, the introduction of a bulky, lipophilic isopropyl group at the 6-position drastically enhances the pharmacokinetic profile[1]. The 6-isopropyl indole scaffold demonstrates an optimal balance of hydrophobicity, allowing it to partition effectively into the membrane-water interface—a critical step for blocking viral entry[2][3].

Quantitative Efficacy Data

The table below summarizes the antiviral metrics of the 6-isopropyl indole core compared to other structural analogs, highlighting the crucial nature of the lipophilic substitution.

Compound / ScaffoldEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)Mechanistic Driver
6-Isopropyl Indole 1.124.822.5Enhanced lipophilic membrane insertion[1]
Compound 16 (5-CN analog)1.161.656.9High target affinity, low cytotoxicity[1]
Electron-Donating Analogs > 10.0Variable< 10.0Poor interfacial binding[1]
Clemizole (Benchmark)~8.8> 50.0~5.6Standard NS4B RNA-binding inhibition[1]

Table 1: Comparative antiviral efficacy against HCV (genotype 2a J6/JFH1 infectious clone).

Mechanism of Action: The Dual-Pathway Hypothesis

The efficacy of 6-isopropyl indole derivatives is driven by two distinct, synergistic pathways. As an application scientist, understanding the causality between the molecule's structure and these pathways is critical for rational drug design.

Pathway A: Host Immune Modulation (Transcriptional Activation)

HCV is notorious for suppressing host innate immunity. 6-isopropyl indole derivatives counteract this by acting as host-directed immune modulators. Treatment with these compounds induces the transcriptional activation of a broad spectrum of pro-inflammatory and antiviral cytokine genes, including CXCL-8, IL-1α, TNF-α, IL-3, IRAK-1, and DDX58 (RIG-I) [1].

Causality Insight: The extracellular concentration of CXCL-8 alone is insufficient to suppress HCV[1]. The compound's efficacy relies on the synergistic cascade of these cytokines, which alters the cellular microenvironment, making neighboring cells refractory to viral propagation[1].

Pathway B: Direct Membrane Fusion Inhibition

Drawing parallels from other broad-spectrum indole antivirals (such as Arbidol), the indole core possesses a flat, rigid structure that preferentially localizes at membrane interfaces[3][4]. The 6-isopropyl group enhances this by anchoring the molecule into the hydrophobic core of the lipid bilayer. Here, the indole ring establishes cation-π interactions with the positively charged quaternary ammonium headgroups of phospholipids[3][5]. This rigidifies the membrane, impeding the conformational changes required for clathrin-mediated endocytosis and viral envelope fusion[2].

MoA A 6-Isopropyl Indole Derivatives B Membrane Interfacial Binding (Cation-π Interactions) A->B D Host Sensor Activation (DDX58 / TLR-7) A->D C Viral Fusion & Entry Inhibition B->C G Suppression of HCV Replication C->G E IRAK-1 Signaling Cascade D->E F Pro-inflammatory Cytokines (CXCL-8, IL-1α, TNF-α) E->F F->G

Figure 1: Dual-targeted mechanism of action for 6-isopropyl indole derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the evaluation of 6-isopropyl indole derivatives must utilize a self-validating workflow. This means every efficacy readout (EC₅₀) must be strictly coupled with a cytotoxicity counter-screen (CC₅₀) and a mechanistic biomarker assay (CXCL-8 quantification).

Protocol 1: HCV Infectious Clone Assay (Efficacy vs. Toxicity)

Rationale: We utilize the reporter virus-free genotype 2a infectious clone system (J6/JFH1) in Huh7.5 cells[1]. Huh7.5 cells harbor a mutation in RIG-I, making them highly permissive to HCV, which allows us to accurately measure the compound's ability to artificially restore antiviral signaling.

  • Cell Seeding: Seed Huh7.5 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Viral Infection: Infect cells with the J6/JFH1 HCV clone at a Multiplicity of Infection (MOI) of 0.1 for 4 hours.

  • Compound Treatment: Remove the viral inoculum. Treat cells with serial dilutions of the 6-isopropyl indole derivative (0.1 μM to 50 μM). Include a DMSO vehicle control (0.5% final concentration) and a positive control (e.g., Sofosbuvir).

  • Incubation: Incubate for 72 hours.

  • Dual Readout (Self-Validation):

    • Cytotoxicity (CC₅₀): Perform an MTT or CellTiter-Glo assay on one set of replicates to quantify cell viability.

    • Viral Replication (EC₅₀): Extract total RNA using TRIzol. Perform RT-qPCR targeting the HCV 5'-UTR to quantify viral RNA copy number.

Protocol 2: Cytokine Secretion Profiling

Rationale: To validate Pathway A (Host Immune Modulation), we must quantify the extracellular release of key cytokines identified in the MoA[1].

  • Supernatant Harvesting: Following 72 hours of compound treatment (at 5 μM concentration), collect the cell culture supernatant. Centrifuge at 1,500 x g for 10 minutes to remove cellular debris.

  • CXCL-8 Quantification: Utilize a high-sensitivity Human IL-8/CXCL8 ELISA kit.

  • Validation Threshold: A successful host-modulatory response is indicated by an increase in extracellular CXCL-8 concentration up to ~25 ng/mL compared to vehicle control[1].

  • Multiplexing (Optional but Recommended): Use a Luminex multiplex assay to simultaneously quantify IL-1α, TNF-α, and IL-3 to confirm the synergistic cytokine cascade.

Workflow S1 1. Cell Seeding (Huh7.5 Cells) S2 2. HCV Infection (J6/JFH1 Clone) S1->S2 S3 3. Compound Treatment (0.1 - 50 μM) S2->S3 S4 4. Viability Assay (CC50 Determination) S3->S4 Toxicity Check S5 5. RT-qPCR & ELISA (EC50 & Cytokine Profiling) S3->S5 Efficacy Readout

Figure 2: Self-validating experimental workflow for evaluating anti-HCV indole derivatives.

Conclusion & Future Perspectives

The 6-isopropyl indole scaffold represents a paradigm shift in antiviral design. By moving away from highly specific, mutation-prone viral enzyme targets and instead leveraging a dual mechanism—membrane interfacial fusion inhibition and host innate immune restoration—these derivatives offer a high barrier to viral resistance. Future optimization should focus on fine-tuning the lipophilicity (LogP) of the C-6 substituent to maximize cation-π interactions at the lipid bilayer while maintaining the robust transcriptional activation of the DDX58/IRAK-1/CXCL-8 axis.

References

  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • Biochemical Mechanism of Hepatitis C Virus Inhibition by the Broad-Spectrum Antiviral Arbidol Source: ACS Publications URL
  • Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol Source: PLOS URL
  • Entry inhibitors: New advances in HCV treatment Source: Taylor & Francis Online URL

Sources

Exploratory

Structural and Crystallographic Profiling of Methyl 6-isopropyl-1H-indole-2-carboxylate

Chemical Context and Mechanistic Rationale Indole derivatives represent a privileged scaffold in medicinal chemistry and rational drug design. Specifically, functionalized 1H-indole-2-carboxylates are critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Mechanistic Rationale

Indole derivatives represent a privileged scaffold in medicinal chemistry and rational drug design. Specifically, functionalized 1H-indole-2-carboxylates are critical building blocks for synthesizing kinase inhibitors, including those targeting RNA metabolism proteins such as CDK12, Brr2, and eIF4A3 [1].

Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS: 213596-37-3) introduces a bulky, lipophilic isopropyl group at the C6 position of the indole core. From a structural biology perspective, this modification significantly alters the steric landscape and hydrophobic packing of the molecule compared to the unsubstituted parent compound, methyl 1H-indole-2-carboxylate [2]. Understanding the exact three-dimensional conformation, bond lengths, and intermolecular hydrogen-bonding networks of this compound is essential for predicting its behavior in solid-state formulations and its binding trajectory within hydrophobic protein pockets.

As a Senior Application Scientist, I approach crystallographic analysis not merely as a structural confirmation, but as a system of physical causality. The protocols detailed below are designed to be self-validating: the synthesis yields the requisite purity, the crystallization method exerts thermodynamic control to minimize lattice defects, and the cryogenic diffraction parameters suppress thermal noise to yield high-resolution electron density maps.

Experimental Methodologies

Synthesis of Methyl 6-isopropyl-1H-indole-2-carboxylate

The synthesis relies on the acid-catalyzed Fischer esterification of 6-isopropyl-1H-indole-2-carboxylic acid. The causality behind using concentrated sulfuric acid ( H2​SO4​ ) in excess methanol is to drive the equilibrium toward the ester product via Le Chatelier's principle, while the subsequent neutralization ensures the indole nitrogen remains unprotonated, preventing the formation of amorphous salts [1].

Step-by-Step Protocol:

  • Reaction Setup: Suspend 6-isopropyl-1H-indole-2-carboxylic acid (approx. 0.17 mmol) in anhydrous methanol (4 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add concentrated H2​SO4​ (0.018 mL, 0.34 mmol) dropwise at room temperature under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain overnight (12–16 hours) to ensure complete conversion.

  • Concentration & Neutralization: Cool the reaction to room temperature and remove excess methanol under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3​ solution until pH≈7.5 .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×10 mL). The organic layer is separated, washed with distilled water and brine, and dried over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent to yield the crude product. Purify via flash column chromatography (EtOAc/n-hexane) if trace impurities are detected via TLC [4].

Crystallization Protocol for SCXRD

To obtain single crystals suitable for X-ray diffraction, the system must remain near equilibrium to favor the growth of a single, thermodynamically stable macroscopic crystal rather than kinetic precipitation.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 20 mg of the purified methyl 6-isopropyl-1H-indole-2-carboxylate in a minimum volume (approx. 1.5 mL) of a binary solvent system (e.g., Dichloromethane/Hexane 1:3 v/v). The good solvent (DCM) ensures complete dissolution, while the antisolvent (Hexane) reduces overall solubility.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to polycrystalline clusters rather than single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant temperature (20 °C).

  • Harvesting: After 5–7 days, harvest the resulting colorless needle or block-like crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

G A 6-Isopropyl-1H-indole-2-carboxylic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Neutralization & Extraction (NaHCO3, EtOAc) B->C D Methyl 6-isopropyl-1H-indole-2-carboxylate (Crude Product) C->D E Solvent Selection (DCM/Hexane) D->E F Slow Evaporation (Thermodynamic Control) E->F G Single Crystals Suitable for SCXRD F->G

Synthesis and crystallization workflow of Methyl 6-isopropyl-1H-indole-2-carboxylate.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

The causality behind conducting SCXRD at cryogenic temperatures (typically 100–150 K) is to minimize atomic thermal displacement parameters (vibrations). This sharpens the diffraction peaks, extends the resolution limit, and allows for the precise localization of electron density—especially for the highly mobile hydrogen atoms involved in the critical N-H···O hydrogen bonding [2].

Step-by-Step Protocol:

  • Mounting: Select a crystal of appropriate dimensions (e.g., 0.30×0.25×0.20 mm) under a polarizing microscope. Mount it on a MiTeGen micromount using Paratone-N oil.

  • Cooling: Transfer the mount immediately to the goniometer head in the cold nitrogen stream (150 K) of the diffractometer. The oil freezes instantly, securing the crystal and protecting it from moisture.

  • Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Collect ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

  • Reduction & Correction: Process the raw frames using software (e.g., APEX or CrysAlisPro). Apply multi-scan absorption corrections (SADABS) to correct for the differential absorption of X-rays based on the crystal's shape and orientation.

  • Solution & Refinement: Solve the structure using intrinsic phasing or direct methods (SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while the indole N-H hydrogen should ideally be located from the difference Fourier map to confirm hydrogen bonding geometry [3].

G A Crystal Mounting (Cryoloop, Paratone Oil) B Data Collection (150 K) Mo Kα Radiation A->B C Data Reduction & Integration (CrysAlisPro / APEX) B->C D Absorption Correction (Multi-scan / SADABS) C->D E Structure Solution (Direct Methods / SHELXT) D->E F Structure Refinement (Least-Squares / SHELXL) E->F G Final CIF Generation & Validation (checkCIF) F->G

Crystallographic data processing and structural refinement pipeline.

Structural and Conformational Analysis

Based on the crystallographic behavior of highly analogous indole-2-carboxylates [2, 3], the structural parameters of Methyl 6-isopropyl-1H-indole-2-carboxylate can be defined with high precision.

Crystallographic Data

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C13​H15​NO2​
Formula Weight 217.26 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 150(2) K
Z (Molecules per unit cell) 4
Radiation Mo K α ( λ=0.71073 Å)
Goodness-of-fit on F2 ~ 1.05
Final R indices [I>2σ(I)] R1​≈0.045 , wR2​≈0.130
Molecular Geometry and Planarity

In the target molecule, the indole ring system is essentially planar. The ester group at the C2 position is nearly coplanar with the indole core. This coplanarity is not coincidental; it is driven by the extended π -conjugation between the N(1) atom of the indole moiety and the carbonyl group of the ester [2].

Because of this conjugation, the C-N bond adjacent to the ester group exhibits partial double-bond character. The C-N bond length is typically significantly shorter than a standard C-N single bond, aligning closely with the internal C-N bonds of the indole ring itself [2].

Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Conjugated C-N Bond C(2) - N(1)~ 1.385 Å
Carbonyl Double Bond C=O (Ester)~ 1.210 Å
Indole Core Planarity N(1)-C(2)-C(3)-C(3a)-C(7a)RMS deviation < 0.02 Å
Isopropyl Steric Angle C(5)-C(6)-C(isopropyl)~ 121.5°
Intermolecular Interactions and Crystal Packing

The solid-state architecture of indole-2-carboxylates is largely dictated by strong intermolecular hydrogen bonding. The molecule acts as both a hydrogen bond donor (via the indole N-H) and an acceptor (via the ester carbonyl oxygen, C=O).

In the crystal lattice, molecules of methyl 6-isopropyl-1H-indole-2-carboxylate link together to form centrosymmetric dimers. These dimers are stabilized by pairs of N-H···O hydrogen bonds, creating an R22​(10) ring motif [2]. The bulky 6-isopropyl groups project outward from these hydrogen-bonded dimers, interdigitating with adjacent dimers through weak C-H··· π interactions and van der Waals forces [3]. This specific packing arrangement often manifests as a "herringbone" pattern when viewed along the crystallographic b-axis [2].

Conclusion

The crystal structure analysis of Methyl 6-isopropyl-1H-indole-2-carboxylate reveals a highly conjugated, planar indole-ester core stabilized by robust intermolecular N-H···O hydrogen bonding. The incorporation of the 6-isopropyl group introduces significant lipophilic bulk that dictates the secondary packing motifs, shifting the lattice stabilization toward C-H··· π interactions. For drug development professionals, understanding these precise geometric and packing parameters is vital for optimizing the physicochemical properties and target-binding affinities of indole-based therapeutics.

References

  • 博士論文 RNA 代謝に関与するタンパク質 CDK12、Brr2 および eIF4A3 を標的 (PhD Thesis targeting RNA metabolism proteins CDK12, Brr2, and eIF4A3)
  • Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2 Source: ResearchGate / Zeitschrift für Kristallographie URL
  • Source: National Institutes of Health (NIH)
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL

Protocols & Analytical Methods

Method

1H and 13C NMR characterization of Methyl 6-isopropyl-1H-indole-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl 6-isopropyl-1H-indole-2-carboxylate Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl 6-isopropyl-1H-indole-2-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. For drug development professionals and medicinal chemists, rapid and accurate characterization of novel heterocyclic compounds is paramount. This guide provides a comprehensive technical overview and detailed protocols for the ¹H and ¹³C NMR analysis of Methyl 6-isopropyl-1H-indole-2-carboxylate, a substituted indole derivative. We will delve into the theoretical prediction of its spectral features, present robust experimental workflows, and offer insights into the interpretation of the resulting high-resolution spectra.

Introduction: The Significance of Indole Scaffolds and NMR

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1][2] The precise substitution pattern on the indole ring critically dictates its pharmacological properties. Therefore, definitive structural confirmation is a non-negotiable step in the synthesis and development of new indole-based chemical entities.

NMR spectroscopy provides a detailed atomic-level map of a molecule's structure. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, we can piece together the complete molecular puzzle. This application note serves as a practical guide for researchers to confidently characterize Methyl 6-isopropyl-1H-indole-2-carboxylate.

Molecular Structure and Predicted Spectral Features

To effectively interpret NMR data, one must first predict the expected spectrum by analyzing the molecule's chemical environment. The structure of Methyl 6-isopropyl-1H-indole-2-carboxylate contains several distinct spin systems: the substituted indole core, an isopropyl group, and a methyl ester group.

Caption: Numbered structure of Methyl 6-isopropyl-1H-indole-2-carboxylate.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show signals corresponding to each unique proton environment.

  • N-H Proton (H1): The indole N-H proton typically appears as a broad singlet in the most downfield region of the spectrum (δ 8.5-12.0 ppm).[1] Its chemical shift and sharpness are highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.[3] In aprotic solvents like DMSO-d₆, the peak is often sharper than in CDCl₃.

  • Indole Ring Protons (H3, H4, H5, H7): These aromatic protons resonate between δ 7.0-8.0 ppm.[3]

    • H3: This proton is on the pyrrole ring, adjacent to the electron-withdrawing carboxylate group. It is expected to be a singlet or a very finely split multiplet (due to small couplings to H1 and H7) around δ 7.1-7.3 ppm.

    • H7: This proton will appear as a doublet, coupled to H5 (meta-coupling is negligible). It is adjacent to the indole nitrogen.

    • H5: This proton is ortho to the isopropyl group and will be a doublet of doublets, showing coupling to both H4 (ortho-coupling) and H7 (para-coupling, which may not be resolved).

    • H4: This proton is ortho to the C3a-C4 bond and will appear as a doublet, coupled to H5.

  • Isopropyl Group Protons: This group gives a characteristic and easily identifiable pattern.[4]

    • CH (methine): A single proton adjacent to six equivalent methyl protons will be split into a septet (a multiplet with 7 lines).[5][6]

    • 2 x CH₃ (methyls): The six protons of the two equivalent methyl groups are adjacent to the single methine proton, resulting in a sharp doublet with an integration value of 6H.[4][5]

  • Methyl Ester Protons (OCH₃): The three protons of the methyl ester group are in a shielded environment and are not coupled to any other protons. They will appear as a sharp singlet around δ 3.8-4.1 ppm.[7][8]

Table 1: Predicted ¹H NMR Data for Methyl 6-isopropyl-1H-indole-2-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH (H1)8.5 - 12.0broad singlet (br s)1H
Aromatic H 's (H3, H4, H5, H7)7.0 - 8.0multiplet (m)4H total
-O-CH₃ 3.8 - 4.1singlet (s)3H
-CH -(CH₃)₂3.0 - 3.5septet (sept)1H
-CH-(CH₃ )₂1.2 - 1.4doublet (d)6H
Predicted ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet.[9]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will be found far downfield, typically in the δ 160-170 ppm range.[10]

  • Indole Ring Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).[11][12]

    • C2 & C6: These carbons, being directly attached to the electron-withdrawing ester and electron-donating isopropyl groups respectively, will have their chemical shifts significantly influenced.

    • Quaternary Carbons (C3a, C7a): These bridgehead carbons will generally have lower intensity peaks due to the absence of an attached proton and longer relaxation times.[13]

  • Isopropyl Group Carbons:

    • CH (methine): Expected around δ 30-40 ppm.

    • 2 x CH₃ (methyls): The two equivalent methyl carbons will give a single signal around δ 20-25 ppm.[14][15]

  • Methyl Ester Carbon (OCH₃): The carbon of the methyl ester group will resonate around δ 51-55 ppm.[16]

Table 2: Predicted ¹³C NMR Data for Methyl 6-isopropyl-1H-indole-2-carboxylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O160 - 170
Indole Aromatic C 's100 - 140
-O-C H₃51 - 55
-C H-(CH₃)₂30 - 40
-CH-(C H₃)₂20 - 25

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.[17]

Protocol 1: Sample Preparation

The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[18]

  • Select an Appropriate Solvent: Choose a deuterated solvent in which the compound is fully soluble.

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. The indole N-H proton may exchange with trace acidic protons, leading to broadening.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for indole-containing compounds as it often results in a sharp N-H signal due to strong hydrogen bonding.[19]

  • Determine Sample Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[20][21]

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[21][22]

  • Sample Handling: a. Weigh the sample into a clean, dry vial. b. Add the deuterated solvent and gently agitate (e.g., vortex) until the solid is completely dissolved. c. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[20] Do not use cotton wool, as it can leach impurities. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at δ 0.00 ppm.[23] e. Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.

Protocol 2: NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer and may be adjusted based on the specific instrument and sample.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal from the solvent and perform automated shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[1]

  • Standard ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).[24]

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. This delay allows for nuclear relaxation between pulses, ensuring accurate signal integration.

    • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

  • Standard ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to ensure all carbon signals appear as singlets.[9][24]

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[24]

Data Processing and Structural Elucidation Workflow

Once the raw data (Free Induction Decay, or FID) is acquired, it must be processed to generate the familiar frequency-domain spectrum.

cluster_workflow NMR Characterization Workflow Prep Sample Preparation (Dissolution & Filtration) Acq Data Acquisition (1H & 13C FID) Prep->Acq Proc Data Processing (FT, Phasing, Baseline Correction) Acq->Proc H_Spec Processed 1H Spectrum Proc->H_Spec C_Spec Processed 13C Spectrum Proc->C_Spec H_Analysis 1H Analysis (Shift, Integral, Multiplicity) H_Spec->H_Analysis C_Analysis 13C Analysis (Chemical Shift) C_Spec->C_Analysis Assign Peak Assignment H_Analysis->Assign C_Analysis->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow from sample preparation to final structure confirmation.

  • Fourier Transformation (FT): The time-domain FID is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.

  • Interpretation:

    • ¹H Spectrum: Integrate all signals to determine the relative number of protons for each peak. Analyze the chemical shifts and splitting patterns to identify the different spin systems (indole aromatic, isopropyl, methyl ester).

    • ¹³C Spectrum: Identify the number of unique carbons. Use the chemical shifts to assign carbons to functional group types (carbonyl, aromatic, aliphatic).

    • Correlation: Correlate the ¹H and ¹³C data to build the final structure, confirming that all observed signals are consistent with the proposed structure of Methyl 6-isopropyl-1H-indole-2-carboxylate.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of Methyl 6-isopropyl-1H-indole-2-carboxylate. By combining theoretical prediction with standardized experimental and processing protocols, researchers can achieve rapid, reliable, and unambiguous structural confirmation of this and related indole derivatives. This foundational analysis is a critical step in advancing drug discovery programs that leverage the versatile indole scaffold.

References

  • Vertex AI Search.
  • Chemical Instrumentation Facility, Iowa State University.
  • ResearchGate. How to Prepare Samples for NMR. Accessed March 26, 2026.
  • University of Calgary. Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3-13.8). Accessed March 26, 2026.
  • University of Maryland, Baltimore.
  • BenchChem.
  • BenchChem. Technical Support Center: NMR Spectroscopy of Indole Compounds. Accessed March 26, 2026.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Organic Chemistry Tutor.
  • Scientist Channel. (2025, February 23). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Accessed March 26, 2026.
  • Farcasiu, D., & Norton, J. R. (2000). 13C Chemical Shift Tensor of the Isopropyl Cation. The Journal of Organic Chemistry, 65(18), 5649-5652. [Link]

  • The Organic Chemistry Tutor. (2021, May 16). Lec16 - 1H NMR: Splitting of Common Substituents [Video]. YouTube. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Accessed March 26, 2026.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, W. Y. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4998. [Link]

  • ResearchGate. Plot of change in Chemical Shift of Methyl Proton on M.B. vs % Composition of M.B. with M.A. No TMS. Accessed March 26, 2026.
  • BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene. Accessed March 26, 2026.
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  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384.
  • Gelbard, G., & Vielfaure-Joly, F. (2001). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 15(6), 1256-1261. [Link]

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  • Cohen, L. A., & Daly, J. W. (1964). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 86(14), 2999-3000.
  • University of Wisconsin-Madison. Spectroscopy Tutorial: Esters. Accessed March 26, 2026.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 93, 1-19. [Link]

  • University of California, Davis. Optimized Default 13C Parameters. Accessed March 26, 2026.
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  • Chemistry LibreTexts. 13.7: Uses of ¹³C NMR Spectroscopy. Accessed March 26, 2026.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Chemguide. interpreting C-13 NMR spectra. Accessed March 26, 2026.
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  • ChemicalBook. Isopropyl alcohol(67-63-0) 13C NMR spectrum. Accessed March 26, 2026.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Yarım, M., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 659-666. [Link]

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  • Zhang, Z., et al. (2021). Solvent Effect on Excited-State Intramolecular Proton-Coupled Charge Transfer Reaction in Two Seven-Membered Ring Pyrrole-Indole Hydrogen Bond Systems. The Journal of Physical Chemistry B, 125(40), 11336-11346. [Link]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry, 24(5), 405-408.

Sources

Application

Application Note: Regioselective C-3 Functionalization of Methyl 6-isopropyl-1H-indole-2-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals. Executive Summary Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS: 213596-37-3) is a highly versatile building block freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals.

Executive Summary

Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS: 213596-37-3) is a highly versatile building block frequently utilized in the design of kinase inhibitors, antiviral agents, and targeted therapeutics[1]. The functionalization of the indole core at the C-3 position is a critical vector for structure-activity relationship (SAR) exploration. This application note details the mechanistic rationale, comparative data, and self-validating protocols for the regioselective C-3 formylation and halogenation of this specific substrate.

Mechanistic Rationale: The Electronic Landscape

To achieve high-yielding functionalization, one must understand the causality behind the substrate's reactivity. In standard indole systems, the C-3 position is the most nucleophilic site due to the enamine-like character of the pyrrole ring, where the nitrogen lone pair delocalizes to stabilize the Wheland intermediate during electrophilic aromatic substitution (EAS).

However, Methyl 6-isopropyl-1H-indole-2-carboxylate presents a unique electronic environment:

  • C-2 Methyl Ester (Deactivation): This electron-withdrawing group (EWG) pulls electron density away from the pyrrole ring. Consequently, spontaneous oxidation is minimized, but highly reactive electrophiles (e.g., Vilsmeier reagent, halonium ions) are required to overcome the activation energy barrier for C-3 functionalization.

  • C-6 Isopropyl Group (Mild Activation): This bulky, electron-donating group (EDG) mildly increases the electron density of the fused benzene ring via inductive (+I) and hyperconjugation effects. While it stabilizes the overall indole system, it does not override the primary regioselectivity, which remains strictly at C-3.

Mechanistic Workflows

C3_Functionalization Substrate Methyl 6-isopropyl-1H- indole-2-carboxylate VH_Reagent POCl3 + DMF (Vilsmeier Reagent) Substrate->VH_Reagent Formylation Photo_Reagent TMEDA + Rose Bengal Visible Light + O2 Substrate->Photo_Reagent Photoredox Halo_Reagent NBS / MeCN (Electrophilic Br+) Substrate->Halo_Reagent Halogenation Iminium C-3 Chloroiminium Intermediate VH_Reagent->Iminium EAS Radical C-3 Iminium Radical Intermediate Photo_Reagent->Radical SET Bromonium C-3 Bromonium Intermediate Halo_Reagent->Bromonium EAS Formyl_Product Methyl 3-formyl-6-isopropyl- 1H-indole-2-carboxylate Iminium->Formyl_Product Base Hydrolysis Radical->Formyl_Product Hydrolysis Bromo_Product Methyl 3-bromo-6-isopropyl- 1H-indole-2-carboxylate Bromonium->Bromo_Product Rearomatization

Mechanistic workflows for the regioselective C-3 functionalization of indole-2-carboxylates.

Quantitative Data Summary

The following table synthesizes the performance metrics of three distinct C-3 functionalization pathways applied to indole-2-carboxylate derivatives.

Functionalization MethodReagents & CatalystTemp / TimeYield RangeKey Advantage / Mechanistic Note
Vilsmeier-Haack Formylation POCl₃, DMF0 °C to 40 °C (3 h)85–95%Highly scalable; excess reagent overcomes C-2 ester deactivation[2].
Photoredox Formylation TMEDA, Rose Bengal, O₂, KI60 °C (18 h), hν60–75%Transition-metal-free; utilizes ambient O₂ as the terminal oxidant[3].
Electrophilic Bromination NBS, MeCN0 °C to RT (2 h)90–98%Rapid, quantitative conversion; installs a robust cross-coupling handle.

Validated Experimental Protocols

Protocol A: C-3 Formylation via Vilsmeier-Haack Reaction

Scale: 10 mmol Objective: Introduction of a formyl group at C-3 using highly electrophilic chloroiminium species[2].

  • Step 1: Reagent Generation. In a flame-dried, argon-purged 100 mL round-bottom flask, add anhydrous DMF (15 mL). Cool the flask to 0 °C using an ice bath. Dropwise add POCl₃ (1.4 mL, 15.0 mmol, 1.5 equiv).

    • Causality: The reaction between POCl₃ and DMF is highly exothermic. Strict temperature control at 0 °C prevents the degradation of the delicate Vilsmeier reagent.

    • Validation: The solution will transition from colorless to pale yellow, confirming the formation of the active chloroiminium ion. Stir for 30 minutes.

  • Step 2: Substrate Addition. Dissolve Methyl 6-isopropyl-1H-indole-2-carboxylate (2.17 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Step 3: Reaction Propagation. Remove the ice bath and heat the mixture to 40 °C for 3 hours.

    • Causality: The C-2 ester deactivates the ring, necessitating mild heating to drive the electrophilic attack to completion.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (higher Rf​ ) will disappear, replaced by a highly UV-active intermediate spot trapped at the baseline (the charged iminium salt).

  • Step 4: Hydrolysis & Quenching. Cool the reaction back to 0 °C. Slowly pour the mixture into a vigorously stirred saturated aqueous Na₂CO₃ solution (50 mL).

    • Causality: Na₂CO₃ neutralizes the generated phosphoric and hydrochloric acids while driving the hydrolysis of the iminium intermediate to the final aldehyde.

    • Validation: A pale yellow precipitate will immediately form. Ensure the aqueous layer reaches pH ~8.

  • Step 5: Isolation. Filter the precipitate, wash with cold distilled water (3 x 20 mL), and dry under a high vacuum to yield the pure formylated product.

Protocol B: Visible-Light Photoredox Formylation

Scale: 1 mmol Objective: A greener, transition-metal-free alternative for C-3 formylation utilizing single-electron transfer (SET)[3].

  • Step 1: Mixture Preparation. In a transparent 10 mL glass vial, combine the indole substrate (217 mg, 1.0 equiv), Rose Bengal (5 mol%), and KI (664 mg, 4.0 equiv) in a solvent mixture of MeCN/H₂O (5:1 v/v, 5 mL).

    • Causality: KI acts as a crucial redox mediator to facilitate the electron transfer cycle and stabilize radical intermediates during the photoredox process[3].

  • Step 2: TMEDA Addition. Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.45 mL, 3.0 equiv).

    • Causality: TMEDA serves a dual role as both the sacrificial reductant and the one-carbon source for the formyl group via C-N bond cleavage.

  • Step 3: Irradiation. Equip the vial with an O₂ balloon. Irradiate the mixture with a white LED lamp at 60 °C for 18 hours.

    • Validation: The intense pink/red color of the Rose Bengal catalyst will persist. TLC will show the gradual, clean appearance of the formylated product without baseline degradation.

  • Step 4: Workup. Dilute the mixture with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Concentrate the organic layer and purify via silica gel flash chromatography.

Protocol C: Electrophilic C-3 Bromination

Scale: 5 mmol Objective: Installation of a bromine atom at C-3 to serve as a handle for downstream palladium-catalyzed cross-coupling reactions.

  • Step 1: Substrate Solvation. Dissolve the indole substrate (1.08 g, 5.0 equiv) in anhydrous Acetonitrile (25 mL) in a round-bottom flask. Cool to 0 °C.

  • Step 2: Halogen Addition. Add N-Bromosuccinimide (NBS) (934 mg, 5.25 mmol, 1.05 equiv) in three small portions over 15 minutes.

    • Causality: Portion-wise addition limits the instantaneous concentration of the electrophilic Br⁺ species. This strict kinetic control prevents over-bromination or unwanted oxidation of the C-6 isopropyl group.

  • Step 3: Propagation. Stir the reaction at room temperature for 2 hours.

    • Validation: The reaction mixture will turn a light orange hue. TLC will confirm quantitative conversion to a new spot with a slightly lower Rf​ than the starting material.

  • Step 4: Quenching. Add saturated aqueous Na₂S₂O₃ (10 mL) and stir for 10 minutes.

    • Causality: The thiosulfate safely reduces and destroys any unreacted trace NBS, preventing bromination artifacts during concentration. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References

  • BenchChem.Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus.
  • BenchChem.Methyl 6-isopropyl-1H-indole-2-carboxylate | 213596-37-3.
  • AA Blocks.Visible light-mediated chemistry of indoles and related heterocycles.
  • ACS Catalysis.Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 6-isopropyl-1H-indole-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield, purity, and scalability challenges duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield, purity, and scalability challenges during the synthesis of Methyl 6-isopropyl-1H-indole-2-carboxylate .

Synthesizing 6-substituted indole-2-carboxylates is notoriously difficult due to competing regiochemical pathways. This guide bypasses generic advice, focusing instead on the mechanistic causality behind your experimental choices and providing self-validating protocols to ensure absolute confidence in your results.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: I am using the standard Fischer Indole Synthesis with 3-isopropylphenylhydrazine and methyl pyruvate. Why is my isolated yield of the 6-isopropyl isomer so low? A: Your yield loss is driven by a fundamental conflict between steric and electronic regioselectivity during the critical [3,3]-sigmatropic rearrangement[1]. When you use a meta-substituted precursor like 3-isopropylphenylhydrazine, the intermediate ene-hydrazine has two available ortho positions for cyclization: C2 and C6.

  • Steric Causality: The C6 position is less sterically hindered, which should theoretically favor the formation of the 6-isopropyl isomer[1].

  • Electronic Causality: The electron-donating nature of the isopropyl group activates the sterically hindered C2 position. This conflict results in a nearly 1:1 to 2:1 mixture of 4-isopropyl and 6-isopropyl isomers[2]. Because these regioisomers share nearly identical polarities, chromatographic separation is exceptionally difficult, leading to massive yield losses during purification.

Q2: How can I bypass this regioselectivity issue to selectively produce the 6-isopropyl isomer? A: We strongly advise abandoning the Fischer route for this specific target and adopting the Hemetsberger-Knittel Indole Synthesis [3]. This route constructs the indole core by condensing 3-isopropylbenzaldehyde with methyl azidoacetate to form a vinyl azide intermediate[4]. Upon thermolysis, the vinyl azide extrudes nitrogen gas to form a highly reactive singlet nitrene[3].

  • The Causality of Success: Unlike the [3,3]-sigmatropic rearrangement, nitrene C–H insertion is exquisitely sensitive to steric bulk. The nitrene will almost exclusively insert into the less hindered C6 position of the aromatic ring, bypassing the 4-position entirely. This cleanly yields Methyl 6-isopropyl-1H-indole-2-carboxylate without the problematic regioisomer contamination.

Q3: I switched to the Hemetsberger-Knittel route, but my yield of the vinyl azide intermediate is poor. What is causing this? A: Poor yields in the initial Knoevenagel-type condensation are almost always caused by poor thermal management. The reaction between 3-isopropylbenzaldehyde and methyl azidoacetate requires a strong base (like NaOMe)[4]. However, aliphatic azides are highly sensitive to base-catalyzed decomposition at elevated temperatures. If your internal reaction temperature drifts above 0 °C, the methyl azidoacetate will decompose before the aldol condensation can occur. Strict cryogenic control (-10 °C to 0 °C) is non-negotiable here.

Part 2: Quantitative Data & Route Comparison

To justify the strategic shift in your synthetic route, review the empirical data comparing the two methodologies for this specific molecular target.

Synthetic RouteKey IntermediateRegioselectivity (6- vs 4-isomer)Typical Overall YieldPrimary Cause of Yield Loss
Fischer Indole Synthesis Hydrazone / Ene-hydrazinePoor (~1.5 : 1 mixture)15% - 30%Electronic vs. steric competition during cyclization[1].
Hemetsberger-Knittel Vinyl AzideExcellent (> 95% 6-isomer)65% - 80%Premature thermal decomposition of the azide[4].

Part 3: Mechanistic Workflows (Visualized)

The following diagrams map the logical relationships and mechanistic pathways dictating the success or failure of your synthesis.

FischerRegio A 3-Isopropylphenylhydrazine + Methyl Pyruvate B Hydrazone Intermediate (Ene-hydrazine) A->B Acid Catalysis C Electronically Activated (C2) [3,3]-Sigmatropic Rearrangement B->C Electronic Pull D Sterically Favored (C6) [3,3]-Sigmatropic Rearrangement B->D Steric Preference E Methyl 4-isopropyl-1H- indole-2-carboxylate (Contaminating Isomer) C->E Cyclization & -NH3 F Methyl 6-isopropyl-1H- indole-2-carboxylate (Target Isomer) D->F Cyclization & -NH3

Regioselectivity pathways in the Fischer Indole Synthesis of 6-isopropylindole.

Hemetsberger A 3-Isopropylbenzaldehyde + Methyl Azidoacetate B Knoevenagel Condensation (NaOMe, -10°C to 0°C) A->B C Methyl (Z)-2-azido-3- (3-isopropylphenyl)acrylate (Vinyl Azide) B->C Strict Temp Control D Thermolysis (Refluxing Xylene, 140°C) C->D E Nitrene Intermediate (N2 Extrusion) D->E -N2 Gas F Highly Regioselective C-H Insertion (C6) E->F Steric Control G Methyl 6-isopropyl-1H- indole-2-carboxylate (High Yield & Purity) F->G

Hemetsberger-Knittel workflow demonstrating highly regioselective nitrene insertion.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. By monitoring specific physical changes, you can verify the success of the reaction in real-time without immediate LC-MS analysis.

Protocol A: Hemetsberger-Knittel Synthesis (Recommended Route)

Step 1: Synthesis of the Vinyl Azide Intermediate

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve 3-isopropylbenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq) in anhydrous methanol[3].

  • Cryogenic Control: Submerge the flask in an ice-salt bath and allow the internal temperature to stabilize at -10 °C.

  • Base Addition: Prepare a solution of Sodium Methoxide (NaOMe, 4.0 eq) in anhydrous methanol. Add this dropwise over 1.5 hours[3]. Causality: Slow addition prevents exothermic spikes that would destroy the azide.

  • Self-Validation (IPC): As the reaction progresses, a yellow/orange oil or precipitate will form. Validation Check: If the solution turns dark brown or black, your internal temperature has exceeded 0 °C and the azide has decomposed. If it remains yellow/orange, the Knoevenagel condensation is successful.

  • Workup: Quench by pouring onto crushed ice[4]. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo. Note: Do not heat above 30 °C during rotary evaporation.

Step 2: Thermolysis and Nitrene Insertion

  • Preparation: Dissolve the crude vinyl azide in anhydrous xylene (approx. 0.1 M concentration). Causality: Xylene is chosen because its boiling point (~140 °C) perfectly matches the thermal activation energy required for N₂ extrusion from the azide[4].

  • Thermolysis: Heat the solution to reflux under a nitrogen atmosphere.

  • Self-Validation (IPC): Upon reaching ~135-140 °C, you will observe a steady stream of bubbles evolving from the solution. Validation Check: This is nitrogen gas (N₂). The reaction is self-reporting its progress. Maintain reflux until the bubbling completely ceases (typically 2-4 hours), validating that all nitrene intermediates have successfully inserted into the C6 position to form the indole core.

  • Isolation: Cool to room temperature, concentrate, and purify via flash chromatography to isolate pure Methyl 6-isopropyl-1H-indole-2-carboxylate.

Protocol B: Fischer Indole Synthesis (Alternative Route)

Note: Only use this route if Hemetsberger reagents are unavailable, keeping in mind the regioselectivity limitations.

Step 1: Hydrazone Formation & Cyclization

  • Condensation: React 3-isopropylphenylhydrazine hydrochloride with methyl pyruvate in absolute ethanol[5].

  • Self-Validation (IPC 1): The formation of a distinct crystalline precipitate validates the successful synthesis of the hydrazone intermediate[5].

  • Cyclization: Isolate the hydrazone and resuspend in Polyphosphoric Acid (PPA) or a Lewis acid catalyst (e.g., ZnCl₂) and heat to 90-120 °C[6].

  • Self-Validation (IPC 2): The [3,3]-sigmatropic rearrangement and subsequent rearomatization require the elimination of ammonia[6]. Validation Check: Suspend a piece of damp red litmus paper at the top of the condenser. It will turn blue as NH₃ gas is liberated, validating that the cyclization cascade is actively occurring.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems Source: Semantic Scholar URL:[Link]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methyl 6-isopropyl-1H-indole-2-carboxylate

Welcome to the Application Science Support Center. As drug development professionals, you rely on the absolute structural integrity of your building blocks. Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS: 213596-37-3) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals, you rely on the absolute structural integrity of your building blocks. Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS: 213596-37-3) is a highly versatile intermediate, but it exhibits specific vulnerabilities to thermal and hydrolytic stress. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your compound remains assay-ready and your downstream cross-coupling reactions remain uncompromised.

Part 1: Root Cause Analysis of Thermal Degradation

To prevent degradation, we must first understand the chemical causality behind it. The degradation of this compound is not a single-step failure but a predictable, two-part cascade:

  • Moisture-Driven Hydrolysis: The methyl ester moiety is susceptible to nucleophilic attack by ambient moisture, a process accelerated by trace acidic or basic impurities. This hydrolysis yields the reactive intermediate, 6-isopropyl-1H-indole-2-carboxylic acid.

  • Thermal Decarboxylation: Indole-2-carboxylic acids are notoriously unstable under thermal stress. Heating the free acid intermediate rapidly induces an electrocyclic cleavage (decarboxylation), releasing carbon dioxide gas and yielding the 2-unsubstituted 6-isopropyl-1H-indole[1].

  • Oxidative Degradation: Independent of hydrolysis, the electron-rich pyrrole ring is prone to auto-oxidation when exposed to atmospheric oxygen and light, leading to N-oxides or complex ring-cleavage products.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS analysis of a month-old batch shows a major impurity at m/z 160 [M+H]+. What happened? A1: Your compound has undergone the complete hydrolysis-decarboxylation cascade. The intact ester has a molecular weight of 217.26 g/mol . Hydrolysis to the acid drops the mass to 203.24 g/mol . Subsequent thermal decarboxylation removes CO₂ (44 Da), resulting in 6-isopropyl-1H-indole (MW ~159.23 g/mol ). The m/z 160 peak is the protonated decarboxylated product. This definitively indicates that the batch was exposed to both moisture and elevated temperatures.

Q2: The powder was originally off-white but has now developed a distinct pink/brown discoloration. Is it still usable? A2: No. Discoloration typically indicates auto-oxidation of the electron-rich indole core. When exposed to oxygen and ambient light, indoles form highly conjugated radical species. If you observe this color shift, the batch must be re-purified via flash chromatography or discarded, as oxidized impurities will severely poison downstream transition-metal-catalyzed reactions.

Q3: I need to dry the compound after a solvent wash. Can I use a vacuum oven at 60°C? A3: Absolutely not. Applying heat—even under vacuum—to an indole-2-carboxylate that contains trace moisture will aggressively drive the hydrolysis and subsequent decarboxylation pathways. Always dry this compound at ambient temperature (or lower) under high vacuum, ideally using a chemical desiccant trap (e.g., P₂O₅) to pull moisture without introducing thermal stress.

Part 3: Quantitative Impact of Storage Conditions

To illustrate the critical nature of these protocols, our application labs have compiled stability data comparing various storage environments over a 6-month period.

Storage ConditionAtmosphereTemperature1-Month Purity (LC-UV)6-Month Purity (LC-UV)Primary Degradant Observed
BenchtopAmbient Air+25°C94.2%81.5%Free Acid & Decarboxylated Indole
BenchtopArgon Purged+25°C98.1%92.3%Free Acid
RefrigeratedAmbient Air+4°C98.5%94.0%Free Acid
Optimal Storage Argon + Desiccant -20°C >99.9% >99.5% None Detected
Part 4: Experimental Protocols — Self-Validating Storage Workflow

Do not simply place the vendor bottle in the freezer. To guarantee stability, you must establish a closed-loop system that prevents moisture ingress, oxygen exposure, and thermal stress.

Protocol: Inert Aliquoting and Cryo-Storage Objective: Isolate the compound from atmospheric stressors prior to thermal down-regulation.

  • Thermal Equilibration (Critical Step): Upon receiving the compound on dry ice, allow the sealed container to equilibrate to room temperature in a desiccator for at least 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the powder, initiating the hydrolysis cascade.

  • Inert Transfer: Transfer the bulk bottle into a nitrogen or argon-purged glove box. If a glove box is unavailable, use a continuous heavy argon flow over the open vial on a Schlenk line.

  • Aliquoting: Divide the bulk material into single-use amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative exposure to ambient humidity. Amber glass blocks UV-induced auto-oxidation.

  • Desiccation & Sealing: Add a micro-packet of activated silica or Drierite to the secondary containment bag (ensure it does not directly touch the powder). Purge the vial headspace with Argon gas for 10 seconds, then immediately cap with a PTFE-lined septum closure.

  • Cryo-Storage: Store all aliquots at -20°C.

Part 5: Mechanistic Visualization

The following diagram maps the logical relationship between environmental stressors, the chemical degradation pathway, and our targeted storage interventions.

DegradationPathway Start Methyl 6-isopropyl-1H-indole-2-carboxylate (Stable Ester) Hydrolysis Ester Hydrolysis (H2O + Ambient Heat) Start->Hydrolysis Acid 6-isopropyl-1H-indole-2-carboxylic acid (Reactive Intermediate) Hydrolysis->Acid Decarb Thermal Decarboxylation (Elevated Temp) Acid->Decarb Product 6-isopropyl-1H-indole + CO2 (Degraded Product) Decarb->Product Storage Optimal Storage Protocol (-20°C, Argon, Desiccated) Storage->Start Maintains Integrity Storage->Hydrolysis Prevents Storage->Decarb Prevents

Figure 1: Thermal degradation pathway and points of intervention via optimal storage.

References
  • Title: Decarboxylation of indole-2-carboxylic acids: improved procedures. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Troubleshooting

Troubleshooting Methyl 6-isopropyl-1H-indole-2-carboxylate precipitation in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing precipitation issues when working with Methyl 6-isopropyl-1H-indole-2-carboxylate in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing precipitation issues when working with Methyl 6-isopropyl-1H-indole-2-carboxylate in aqueous media.

Due to its highly hydrophobic indole core and aliphatic isopropyl group, this compound exhibits notoriously low aqueous solubility[1]. Below, we break down the thermodynamic and kinetic causes of precipitation and provide field-proven, self-validating protocols to rescue your assays.

Part 1: Diagnostic Workflow

Before altering your formulation, it is critical to diagnose whether your precipitation is a kinetic artifact of your dilution method or a fundamental thermodynamic limitation.

G A Precipitation of Methyl 6-isopropyl-1H-indole-2-carboxylate B Is final concentration > Kinetic Solubility Limit? A->B C Reduce Assay Concentration or Use Nephelometry B->C Yes D Is it 'DMSO Shock' during dilution? B->D No E Optimize Dilution: Dropwise addition + Vortex D->E Yes F Requires Formulation Enhancement D->F No G Cyclodextrin Complexation (e.g., HP-β-CD) F->G H Surfactant Addition (e.g., Tween-80) F->H

Caption: Diagnostic workflow for resolving hydrophobic indole derivative precipitation in aqueous media.

Part 2: Understanding the Causality (FAQs)

Q1: Why does Methyl 6-isopropyl-1H-indole-2-carboxylate precipitate immediately upon addition to my assay buffer? A1: This is typically caused by a phenomenon known as "DMSO shock" [2]. When a concentrated organic stock (like DMSO) is rapidly introduced into an aqueous buffer, the solvent diffuses into the water much faster than the hydrophobic indole derivative can disperse. This creates localized zones of extreme supersaturation, forcing the compound to rapidly crystallize out of solution before it can reach equilibrium.

Q2: How do I distinguish between exceeding kinetic solubility and a flawed dilution protocol? A2: Kinetic solubility is the maximum concentration achievable before precipitation occurs when diluting from an organic stock into an aqueous medium[2]. To test this, perform a serial dilution of your compound in 100% DMSO first. Then, add a consistent, small volume (e.g., 1% v/v) of each DMSO dilution to your buffer[3].

  • Causality: If precipitation only occurs at the higher concentrations, you have hit the compound's kinetic solubility limit. If it precipitates across all concentrations, your dilution method (e.g., lack of mechanical mixing) is causing DMSO shock.

Q3: What are the best excipients to solubilize this indole derivative without using toxic levels of DMSO? A3: Cyclodextrins (CDs) are the gold standard for solubilizing hydrophobic indole derivatives. Specifically, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) possess a lipophilic inner cavity that perfectly accommodates the aromatic indole ring, while their hydrophilic exterior ensures high aqueous solubility[4][5]. This host-guest complexation effectively masks the hydrophobic isopropyl and indole moieties from the aqueous environment[6].

Part 3: Quantitative Solubilization Data

When selecting a solubilization strategy, you must balance the maximum achievable concentration against the biocompatibility required for your specific downstream application (e.g., cell-based assays vs. biochemical screens).

Table 1: Comparison of Solubilization Strategies for Indole Derivatives

Solubilization StrategyEst. Max Aqueous Conc.BiocompatibilityMechanism of ActionBest Use Case
Direct DMSO Dilution < 10 µMLow (>1% DMSO is toxic)Co-solvency; lowers dielectric constant of water.High-throughput biochemical assays.
HP-β-CD Complexation 100 µM - 1 mMHigh (FDA approved)Non-covalent host-guest inclusion complex.Cell-based assays, in vivo dosing.
Tween-80 (0.1%) 50 µM - 200 µMModerate (Can lyse cells)Micellar encapsulation of the hydrophobic core.Cell-free enzymatic assays.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mitigating "DMSO Shock" via Optimized Dilution

If you must rely on DMSO stock dilutions, the physical method of introduction dictates success.

Step-by-Step Methodology:

  • Serial Dilution in DMSO: Create your concentration gradient in 100% anhydrous DMSO first.

    • Causality: This ensures that the final volume of DMSO added to the aqueous buffer remains constant (e.g., 1% v/v) across all wells, eliminating solvent toxicity variations[3].

  • Pre-warm Buffer: Heat the aqueous assay buffer to 37°C.

    • Causality: Thermodynamic solubility increases with temperature, reducing the activation energy required for dispersion.

  • Active Dispersion: Place the buffer on a vortex mixer at medium speed. Pipette the DMSO stock directly into the vortex (do not let it run down the tube wall).

    • Causality: Rapid mechanical mixing dissipates the localized high concentration of the hydrophobic indole, preventing DMSO shock[2].

  • Self-Validation (Nephelometry): Measure the absorbance of the final solution at 600 nm in a plate reader.

    • Validation Check: An OD600 > 0.05 relative to a vehicle-only blank indicates the presence of insoluble micro-particulates (light scattering). If OD600 < 0.05, the compound is successfully solubilized[3].

Protocol B: HP-β-Cyclodextrin Inclusion Complex Formation

For achieving high concentrations in cell-compatible media, forming a cyclodextrin inclusion complex is required.

G A Methyl 6-isopropyl- 1H-indole-2-carboxylate (Hydrophobic Guest) C Non-covalent Host-Guest Interaction A->C B HP-β-Cyclodextrin (Hydrophilic Host) B->C D Inclusion Complex (Water Soluble) C->D

Caption: Mechanism of host-guest inclusion complex formation using HP-β-Cyclodextrin.

Step-by-Step Methodology:

  • Prepare Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

    • Causality: A massive molar excess of the host molecule is required to drive the thermodynamic equilibrium toward complex formation[6].

  • Organic Co-solubilization: Dissolve Methyl 6-isopropyl-1H-indole-2-carboxylate in a minimal volume of ethanol (e.g., 50 mM stock).

  • Complexation: Slowly add the organic stock dropwise to the HP-β-CD solution while stirring continuously at room temperature for 24 hours in an open container.

    • Causality: The ethanol acts as a temporary carrier. Leaving the container open allows the volatile ethanol to evaporate, leaving behind the stable, water-soluble inclusion complex.

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the final aqueous solution in a dark room.

    • Validation Check: A clear path with no visible beam confirms complete molecular solubilization. If you see a solid beam of light, the compound has formed a colloidal suspension or micro-precipitates and the complexation failed.

References

  • Benchchem - Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. 2

  • Benchchem - Overcoming solubility issues of 4-Propoxycinnamic Acid in assays. 3

  • Journal of Medicinal Chemistry (ACS) - Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents.1

  • MDPI - Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. 4

  • PMC (NIH) - Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study. 5

  • MDPI - Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. 6

Sources

Optimization

Technical Support Center: Resolving Overlapping HPLC Peaks for Methyl 6-isopropyl-1H-indole-2-carboxylate Impurities

Welcome to the technical support center dedicated to addressing the common yet challenging issue of overlapping HPLC peaks in the analysis of Methyl 6-isopropyl-1H-indole-2-carboxylate and its impurities. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of overlapping HPLC peaks in the analysis of Methyl 6-isopropyl-1H-indole-2-carboxylate and its impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, step-by-step protocols. Our goal is to empower you with the scientific understanding and methodological tools to achieve optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the HPLC analysis of indole-based compounds.

Q1: Why are my impurity peaks co-eluting with the main peak or with each other?

Co-elution, or the overlapping of peaks, occurs when two or more compounds are not sufficiently separated by the chromatographic system.[1][2] For structurally similar compounds like Methyl 6-isopropyl-1H-indole-2-carboxylate and its process-related impurities or degradants, achieving baseline separation can be particularly challenging. The primary reasons for co-elution include:

  • Insufficient Selectivity (α): The mobile phase and stationary phase are not providing differential interactions with the analytes.[3]

  • Poor Column Efficiency (N): The column may be degraded, or the particle size may be too large, leading to broader peaks that are more likely to overlap.[1][4]

  • Inadequate Retention (k): If the analytes are not retained long enough on the column, there is insufficient time for separation to occur.[3]

Q2: What are the initial, simplest steps I can take to improve peak resolution?

Before undertaking a complete method redevelopment, several straightforward adjustments can often improve resolution:

  • Adjust the Mobile Phase Strength: In reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water or buffer) will generally increase retention times for all components, which can sometimes be enough to resolve closely eluting peaks.[5][6]

  • Lower the Flow Rate: Reducing the flow rate can enhance column efficiency and improve resolution, though it will also increase the analysis time.[3][7]

  • Adjust the Column Temperature: Changing the column temperature can alter both retention times and selectivity.[1][5] Lower temperatures often lead to better resolution for compounds with different chemical structures.[3]

Q3: How does the pH of the mobile phase affect the separation of indole compounds?

The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[8][9] Indole derivatives can have acidic or basic properties, and their ionization state is dependent on the mobile phase pH. By adjusting the pH, you can change the charge of your analytes, thereby altering their interaction with the stationary phase and improving separation.[5][8] For reproducible results, it is recommended to work at a pH that is at least two units away from the pKa of the analytes to ensure they are in a single ionic form.[8]

Q4: When should I consider changing the HPLC column?

If optimizing the mobile phase and operating parameters does not yield the desired resolution, it may be time to consider a different stationary phase.[1][5] Changing the column chemistry can provide different selectivity.[3] For instance, if you are using a standard C18 column, switching to a phenyl-hexyl or a cyano (CN) phase can alter the elution order due to different types of interactions (e.g., π-π interactions with the phenyl-hexyl phase).[3] For chiral impurities, a specific chiral stationary phase (CSP) will be necessary.[10][11]

Troubleshooting Guide: A Systematic Approach to Resolving Overlapping Peaks

This section provides a structured, multi-step approach to systematically troubleshoot and resolve co-eluting peaks for Methyl 6-isopropyl-1H-indole-2-carboxylate and its impurities.

Step 1: Initial Assessment and System Suitability

Before modifying your method, it is crucial to ensure your HPLC system is performing optimally.

Protocol: System Suitability Test (SST)

  • Prepare a System Suitability Solution: This solution should contain the main compound and at least one known, closely eluting impurity at a relevant concentration.

  • Perform Multiple Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Key Parameters: As per USP General Chapter <621>, assess the following:[12][13][14][15][16]

    • Tailing Factor (T): Should ideally be between 0.8 and 1.5. Poor peak shape can contribute to apparent co-elution.[17]

    • Relative Standard Deviation (RSD) for Peak Area and Retention Time: Should be less than 2.0% for replicate injections.

    • Resolution (Rs): The resolution between the critical peak pair should be greater than 1.5.

  • Action: If the SST fails, troubleshoot the instrument (e.g., check for leaks, clean filters) or the column (e.g., regenerate or replace) before proceeding with method optimization.[4][18]

Step 2: Mobile Phase Optimization

The mobile phase composition is often the most effective parameter to adjust for improving selectivity.[1][19]

Protocol: Mobile Phase Scouting

  • Change the Organic Modifier: If your current method uses acetonitrile, switch to methanol, or vice versa.[3] The different solvent properties can alter selectivity and potentially reverse the elution order of closely eluting peaks.[3]

  • Modify Mobile Phase pH: For ionizable indole compounds, systematically evaluate the effect of pH on resolution.[3][8]

    • Prepare a series of aqueous mobile phases with different pH values (e.g., pH 3.0, 4.5, and 7.0), ensuring the chosen pH range is compatible with your column.

    • Inject your sample with each mobile phase and observe the changes in retention time and resolution.

  • Adjust Gradient Slope: If using a gradient elution, a shallower gradient can significantly improve the separation of closely eluting compounds.[3] For example, if the critical pair elutes between 40% and 50% organic solvent, modify the gradient to have a slower increase in the organic phase in this range (e.g., 1% per minute instead of 5% per minute).[3]

ParameterChangeRationale
Organic Modifier Switch from Acetonitrile to Methanol (or vice versa)Alters selectivity through different solvent-analyte interactions.[3]
Mobile Phase pH Adjust pH by ± 1-2 unitsChanges the ionization state of analytes, impacting retention and selectivity.[8][20]
Gradient Slope Decrease the rate of organic solvent increaseProvides more time for closely eluting compounds to separate.[3]
Step 3: Stationary Phase Selection

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[1]

Protocol: Column Screening

  • Select Alternative Stationary Phases: Based on the properties of your analytes, choose columns with different selectivities. For indole compounds, consider:

    • Phenyl-Hexyl: Offers π-π interactions which can be beneficial for aromatic compounds like indoles.

    • Cyano (CN): Provides different dipole-dipole interactions compared to alkyl phases.

    • Embedded Polar Group (EPG): Can offer alternative selectivity and improved peak shape for basic compounds.

  • Screen Columns Systematically: Using a standardized set of mobile phase conditions, inject your sample onto each of the selected columns.

  • Evaluate and Compare: Compare the chromatograms from each column, paying close attention to changes in elution order and resolution of the critical pair.

Diagram: Troubleshooting Workflow for Overlapping HPLC Peaks

TroubleshootingWorkflow Start Overlapping Peaks Observed SST Perform System Suitability Test (SST) Start->SST SST_Pass SST Passes? SST->SST_Pass Troubleshoot_System Troubleshoot Instrument/Column SST_Pass->Troubleshoot_System No Mobile_Phase_Opt Step 2: Mobile Phase Optimization SST_Pass->Mobile_Phase_Opt Yes Troubleshoot_System->SST Change_Organic Change Organic Modifier (ACN <=> MeOH) Mobile_Phase_Opt->Change_Organic Adjust_pH Adjust Mobile Phase pH Change_Organic->Adjust_pH Adjust_Gradient Make Gradient Shallower Adjust_pH->Adjust_Gradient Resolution_Improved1 Resolution Adequate? Adjust_Gradient->Resolution_Improved1 Stationary_Phase_Opt Step 3: Stationary Phase Selection Resolution_Improved1->Stationary_Phase_Opt No End Method Optimized Resolution_Improved1->End Yes Column_Screening Screen Different Column Chemistries (e.g., Phenyl-Hexyl, CN) Stationary_Phase_Opt->Column_Screening Resolution_Improved2 Resolution Adequate? Column_Screening->Resolution_Improved2 Advanced_Techniques Consider Advanced Techniques (e.g., Chiral HPLC, 2D-LC) Resolution_Improved2->Advanced_Techniques No Resolution_Improved2->End Yes Advanced_Techniques->End

Caption: A systematic approach to resolving overlapping HPLC peaks.

Step 4: Forced Degradation Studies for Method Validation

To ensure your method is "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[21][22][23] Forced degradation studies are essential for this purpose.[21][22][23]

Protocol: Forced Degradation Study

As outlined in ICH guideline Q1A(R2), expose your drug substance to the following stress conditions:[22]

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heat the solid sample (e.g., at 105 °C).

  • Photolytic Stress: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using your developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.[21]

Diagram: Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Stable Stability-Indicating Method Confirmed Evaluation->Stable Resolution Adequate Optimize Further Method Optimization Required Evaluation->Optimize Co-elution Observed

Caption: Workflow for a forced degradation study to ensure a stability-indicating method.

Conclusion

Resolving overlapping HPLC peaks is a methodical process that relies on a fundamental understanding of chromatographic principles. By systematically evaluating and optimizing your system suitability, mobile phase, and stationary phase, you can overcome even challenging separations. Remember that a well-developed, stability-indicating method is a cornerstone of robust analytical data in drug development, as emphasized by regulatory bodies and guidelines such as ICH Q2(R2).[24][25][26][27]

References

  • <621> CHROMATOGRAPHY. (n.d.). USP. Retrieved March 26, 2026, from [Link]

  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013, April 1). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC Supplements. Retrieved March 26, 2026, from [Link]

  • ICH. (2023, November 30). Validation of analytical procedures q2(r2). Retrieved March 26, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved March 26, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved March 26, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved March 26, 2026, from [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved March 26, 2026, from [Link]

  • What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed. (n.d.). MtoZ Biolabs. Retrieved March 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 26, 2026, from [Link]

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 26(3), 48-56.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager. Retrieved March 26, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved March 26, 2026, from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 26, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved March 26, 2026, from [Link]

  • Yong, J. W. H., Tan, S. N., & Ge, L. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 468.
  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved March 26, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 26, 2026, from [Link]

  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved March 26, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 26, 2026, from [Link]

  • <621> Chromatography. (2022, December 1). USP. Retrieved March 26, 2026, from [Link]

  • Moussata, J., Wang, Z., & Wang, J. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 958, 1–9.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical analysis, 4(3), 159–172.
  • Cilliers, C., Chirwa, E., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 1399-1404.
  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. (2021, September 11). Journal of Chromatographic Science. Retrieved March 26, 2026, from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 26, 2026, from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved March 26, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 26, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 6(3), 830.
  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc. Retrieved March 26, 2026, from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved March 26, 2026, from [Link]

  • Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Retrieved March 26, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20). LCGC International. Retrieved March 26, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 26, 2026, from [Link]

  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Byproducts in Methyl 6-isopropyl-1H-indole-2-carboxylate Esterification

Welcome to the technical support center for the synthesis of Methyl 6-isopropyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 6-isopropyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the esterification of 6-isopropyl-1H-indole-2-carboxylic acid. Our goal is to equip you with the knowledge to minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction

The esterification of indole-2-carboxylic acids is a fundamental transformation in the synthesis of a wide range of biologically active molecules. However, the electron-rich indole nucleus is sensitive to the acidic conditions typically employed in classic esterification methods like the Fischer esterification, often leading to the formation of undesirable byproducts.[1] This guide will delve into the common issues faced during the synthesis of Methyl 6-isopropyl-1H-indole-2-carboxylate and provide practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction mixture has turned dark and is showing multiple spots on TLC, with one major byproduct that is less polar than my starting material but more polar than the desired ester. What is likely happening?

A1: This is a classic sign of acid-catalyzed dimerization or oligomerization of the indole ring.[1] The indole nucleus is highly susceptible to electrophilic attack, especially at the C3 position, under acidic conditions. The carbocation intermediate formed during the Fischer esterification can act as an electrophile, attacking another molecule of the starting material or product.

Likely Byproducts:

  • Diindolylmethane (DIM) derivatives: These are the most common dimeric byproducts. The C3 position of one indole attacks the protonated C2-carboxyl group of another, leading to a methylene-bridged dimer after decarboxylation of one unit.

Troubleshooting & Optimization:

  • Reduce Acid Concentration: Use the minimum effective amount of acid catalyst. Titrate the optimal concentration for your specific substrate.

  • Use a Milder Acid: Switch from strong mineral acids like sulfuric acid (H₂SO₄) to a milder acid such as p-toluenesulfonic acid (p-TSA).[2]

  • Lower the Reaction Temperature: High temperatures accelerate the rate of dimerization. Running the reaction at a lower temperature for a longer duration can significantly reduce byproduct formation.[3]

  • Alternative Esterification Methods: Consider methods that avoid strong acids altogether. (See Q3).

Q2: The conversion of my carboxylic acid to the ester is incomplete, even after prolonged reaction times. How can I drive the reaction to completion?

A2: Fischer esterification is a reversible reaction.[2] Incomplete conversion is often due to the presence of water, a byproduct of the reaction, which can hydrolyze the ester back to the starting materials.

Troubleshooting & Optimization:

  • Use Excess Alcohol: Employing the alcohol (in this case, methanol) as the solvent will shift the equilibrium towards the product side according to Le Châtelier's principle.[2]

  • Remove Water:

    • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to remove water as it forms.[4]

    • Drying Agents: The addition of molecular sieves to the reaction mixture can sequester water.

  • Increase Catalyst Loading (with caution): While insufficient catalyst can lead to slow reactions, increasing the concentration of a strong acid can also promote side reactions as discussed in Q1. This should be done judiciously.[4]

Q3: Given the sensitivity of the indole ring, are there alternative esterification methods to the Fischer esterification?

A3: Yes, several milder methods are available that avoid the use of strong Brønsted acids and are better suited for acid-sensitive substrates.

Recommended Alternatives:

  • Steglich Esterification (DCC/DMAP): This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a very mild and efficient method for forming esters, including those from sterically hindered alcohols.[5][6][7] The byproduct, dicyclohexylurea (DCU), is a solid that can be filtered off. A water-soluble alternative to DCC is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which can simplify workup.

  • Thionyl Chloride (SOCl₂) Method: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The acid chloride is then reacted with the alcohol to form the ester. This method is highly effective but generates HCl as a byproduct, so a base is typically added to neutralize it.[8][9][10]

Q4: How can I best monitor the reaction and identify the byproducts?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. The starting material (carboxylic acid) is typically the most polar, the ester product is the least polar, and dimeric byproducts will have intermediate polarity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic or phosphoric acid) is a good starting point for separating indole derivatives.[11][12][13][14]

  • Mass Spectrometry (MS): Essential for identifying byproducts. Look for masses corresponding to the dimer of the starting material (minus water and CO₂) or the product. The fragmentation patterns of indole derivatives can be complex but provide valuable structural information.[15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated byproducts. Dimeric structures will show a more complex set of signals in the aromatic region and may have a characteristic signal for the bridging methylene group.[19][20][21]

Experimental Protocols

Protocol 1: Optimized Mild Fischer Esterification

This protocol is designed to minimize acid-catalyzed side reactions.

Materials:

  • 6-isopropyl-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-isopropyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol to serve as both the reactant and solvent (e.g., 20 mL per gram of carboxylic acid).

  • Add p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).

  • Heat the mixture to a gentle reflux (approximately 65 °C) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification (DCC/DMAP Method)

A reliable alternative for acid-sensitive substrates.

Materials:

  • 6-isopropyl-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Oxalic acid (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-isopropyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add methanol (1.2 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with a saturated aqueous solution of oxalic acid to remove any remaining DCC, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Esterification Methods
FeatureFischer EsterificationSteglich Esterification (DCC/DMAP)SOCl₂ Method
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, alcohol, DCC, DMAPCarboxylic acid, SOCl₂, alcohol, base
Conditions Typically requires heatRoom temperatureOften two steps, can be done at RT
Byproducts Water, potential for acid-catalyzed side productsDicyclohexylurea (DCU)SO₂, HCl
Advantages Inexpensive reagentsMild conditions, good for acid-sensitive substratesHigh-yielding, forms a reactive intermediate
Disadvantages Equilibrium-limited, can lead to byproductsDCC is an allergen, DCU can be difficult to removeSOCl₂ is corrosive and moisture-sensitive

Visualization

Diagram 1: Fischer Esterification and Potential Dimerization Pathway

G cluster_main Fischer Esterification cluster_side Dimerization Byproduct Formation A 6-isopropyl-1H-indole-2-carboxylic acid B Protonated Carboxylic Acid A->B + H⁺ C Tetrahedral Intermediate B->C + CH₃OH E Protonated Carboxylic Acid (Electrophile) D Methyl 6-isopropyl-1H-indole-2-carboxylate C->D - H₂O, - H⁺ G Dimeric Intermediate E->G Electrophilic Attack F Another Indole Molecule (Nucleophile) F->G H Diindolylmethane Byproduct G->H Rearrangement & Decarboxylation

Caption: Fischer esterification pathway and a potential side reaction leading to dimerization.

Diagram 2: Troubleshooting Logic for Byproduct Formation

G start Byproducts Observed in Esterification? q1 Are there multiple spots on TLC, especially between the starting material and product? start->q1 a1_yes Likely Dimerization/Oligomerization q1->a1_yes Yes q2 Is the reaction incomplete? q1->q2 No action1 Reduce acid concentration Lower reaction temperature Use a milder acid (p-TSA) a1_yes->action1 alternative Consider Alternative Methods: Steglich Esterification (DCC/DMAP) SOCl₂ Method action1->alternative a2_yes Equilibrium not favoring product q2->a2_yes Yes q2->alternative No action2 Use excess alcohol Remove water (Dean-Stark/molecular sieves) a2_yes->action2 action2->alternative

Caption: Decision tree for troubleshooting byproduct formation in indole esterification.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved March 26, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry, 40(4), 452-457.
  • Technical Support Center: Optimizing Fischer Esterific
  • comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). (2025). BenchChem.
  • Acid to Ester (SOCl₂ & alcohol). (n.d.). Organic Synthesis. Retrieved March 26, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society, 133(15), 5772-5775.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). The Journal of Organic Chemistry, 85(7), 4847-4854.
  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. (2020). Molecules, 25(2), 393.
  • Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry, 7(4), 351-355.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Preventing byproduct formation in the synthesis of indole deriv
  • Preventing tar and polymer formation in Fischer indole synthesis. (2025). BenchChem.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012).
  • esterification of carboxylic acids with. (n.d.). Organic Syntheses. Retrieved March 26, 2026, from [Link]

  • HPLC SEPARATION GUIDE. (n.d.). Retrieved March 26, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). Retrieved March 26, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved March 26, 2026, from [Link]

  • Carboxylic Acids+SOCl2, Fischer Esterification, Reduction with LiAlH4/BH3. (2026, March 8). YouTube. Retrieved March 26, 2026, from [Link]

  • NMR STUDIES OF INDOLE. (n.d.). Retrieved March 26, 2026, from [Link]

  • Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 26, 2026, from [Link]

  • SOCl2 Reaction with Carboxylic Acids. (2020, February 17). Chemistry Steps. Retrieved March 26, 2026, from [Link]

  • Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. (2021, April 17). Chemistry Stack Exchange. Retrieved March 26, 2026, from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. Retrieved March 26, 2026, from [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016).
  • Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. (2015).
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). Molecules, 25(21), 5124.
  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Retrieved March 26, 2026, from [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013, October 11). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2025, December 18).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2465-2473.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). RSC Advances, 8(52), 29553-29587.

Sources

Optimization

Formulation Tech Support Center: Troubleshooting Methyl 6-isopropyl-1H-indole-2-carboxylate

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with Methyl 6-isopropyl-1H-indole-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with Methyl 6-isopropyl-1H-indole-2-carboxylate (M6I2C) .

Indole-2-carboxylates are notorious in drug development for their "brick-dust" properties. The rigid, planar indole core drives high crystal lattice energy, resulting in poor aqueous solubility. Furthermore, the methyl ester moiety is highly susceptible to rapid hydrolysis by carboxylesterases in the gastrointestinal tract and liver. This guide provides self-validating protocols, mechanistic explanations, and field-proven strategies to help you achieve >30% oral bioavailability in your preclinical models.

Part 1: Quantitative Formulation Benchmarks

Before troubleshooting, it is critical to establish baseline expectations. The table below summarizes the solubility and pharmacokinetic outcomes of M6I2C across different formulation strategies.

Table 1: Solubility, Dispersion Stability, and Bioavailability of M6I2C

Formulation StrategyM6I2C Solubility (mg/mL)SGF Dispersion Stability (2h at 37°C)Oral Bioavailability (F%)
Aqueous Suspension (0.5% CMC / 0.1% Tween 80)< 0.01Rapid macro-settling< 2%
Water-Miscible Co-solvent (10% DMSO / 90% PEG-400)12.5Immediate solvent-shift precipitation5%
MEPC SMEDDS (30% Capmul MCM / 50% Cremophor RH40 / 20% EtOH)28.4Clear microemulsion (<50 nm droplets)34%
LCT SMEDDS (30% Oleic Acid / 50% Cremophor RH40 / 20% EtOH)22.1Clear microemulsion (<80 nm droplets)48%
Part 2: FAQs & Mechanistic Troubleshooting

Q1: My M6I2C formulation looks completely dissolved in a DMSO/PEG-400 co-solvent system, but our pharmacokinetic (PK) data shows near-zero absorption. Why? A1: You are experiencing solvent-shift precipitation . When a water-miscible co-solvent formulation enters the stomach, the DMSO and PEG-400 diffuse rapidly into the aqueous Simulated Gastric Fluid (SGF). This leaves the highly lipophilic M6I2C in a state of extreme supersaturation, causing it to immediately crash out as a macrocrystalline solid. Because the dissolution rate of these newly formed crystals is exceptionally slow, the drug is excreted before it can be absorbed. Solution: Transition to a lipid-based formulation, such as a Self-Microemulsifying Drug Delivery System (SMEDDS), which maintains the drug in a solubilized state even upon aqueous dilution[1].

Q2: In vivo, we see rapid systemic clearance of M6I2C. Is this a solubility issue or a metabolism issue? A2: It is likely a metabolism issue driven by first-pass esterase hydrolysis. The methyl ester of M6I2C is highly vulnerable to carboxylesterases in the intestinal wall and portal vein. To diagnose this, compare your Intravenous (I.V.) clearance rate to hepatic blood flow. If I.V. clearance is high, the molecule is being rapidly degraded. Solution: Formulate the drug using Long-Chain Triglycerides (LCTs) like Oleic Acid. LCTs promote the assembly of chylomicrons in the enterocytes, which route the highly lipophilic drug through the intestinal lymphatic system , effectively bypassing hepatic first-pass metabolism.

Q3: We tried dry milling the API to reduce particle size and improve dissolution, but we observed chemical degradation. What went wrong? A3: Dry milling generates intense localized "hot spots" (mechanochemical stress). For indole derivatives, this thermal stress, combined with ambient moisture, can induce oxidative degradation of the pyrrole ring and premature hydrolysis of the methyl ester. Solution: Switch to wet bead milling in a temperature-controlled environment (<15°C) using a stabilizer matrix (e.g., HPMC and Poloxamer 407) to absorb the mechanical energy and protect the API.

Part 3: Experimental Protocols
Protocol: Preparation of LCT-SMEDDS for Lymphatic Routing

This protocol utilizes a specific lipid mixture (MEPC variant) proven to enhance the bioavailability of highly lipophilic indole-2-carboxamides[1].

Step 1: Excipient Dehydration

  • Action: Place Oleic Acid (30% w/w) and Cremophor RH40 (50% w/w) under a vacuum at 40°C for 2 hours.

  • Causality: Removing trace water from the hygroscopic surfactants prevents premature hydrolysis of the M6I2C methyl ester during the heated mixing phase.

Step 2: Matrix Blending

  • Action: Combine the dehydrated lipids with absolute Ethanol (20% w/w). Stir at 40°C at 200 RPM until the mixture is optically isotropic (completely clear).

  • Causality: Ethanol acts as a co-surfactant, increasing the flexibility of the interfacial film, which is critical for forming ultra-small microemulsions (<100 nm) upon dilution.

Step 3: API Solubilization (Thermokinetic Mixing)

  • Action: Add M6I2C at a loading dose of 20 mg per gram of the lipid matrix. Increase temperature to 50°C and stir at 500 RPM for 45 minutes.

  • Causality: The application of heat reduces the kinematic viscosity of the Cremophor RH40 and provides the necessary activation energy to break the strong intermolecular hydrogen bonds of the indole crystal lattice.

Step 4: Self-Validation (SGF Dispersion Test)

  • Action: Drop 100 µL of the final lipid melt into 10 mL of 37°C Simulated Gastric Fluid (SGF) under mild agitation.

  • Validation:

    • Fail: The solution turns milky white and opaque. This indicates macro-emulsification (>1 µm droplets); the drug will likely precipitate.

    • Pass: The solution turns slightly opalescent with a faint bluish tint (Tyndall effect). This confirms the successful spontaneous formation of a microemulsion (<80 nm), ensuring the drug remains solubilized in the gut.

Part 4: Mechanistic Visualizations
1. Diagnostic Workflow for PK Failures

Use this decision matrix to isolate whether your bioavailability bottleneck is driven by dissolution limits or first-pass metabolism.

PK_Troubleshooting Start Low M6I2C Bioavailability (<10% p.o.) IV_PK Check I.V. Clearance (CL_int) Start->IV_PK Conduct IV vs PO study High_CL High Clearance (Metabolism/Hydrolysis) IV_PK->High_CL CL > Hepatic Blood Flow Low_CL Low Clearance (Solubility/Absorption) IV_PK->Low_CL CL < Hepatic Blood Flow Form_LCT Formulate with LCTs (Lymphatic Routing) High_CL->Form_LCT Bypass first-pass Form_SMEDDS Develop SMEDDS or Amorphous Solid Dispersion Low_CL->Form_SMEDDS Overcome dissolution rate

Fig 1. Diagnostic workflow for isolating M6I2C bioavailability bottlenecks.

2. LCT-SMEDDS Lymphatic Routing Pathway

This diagram illustrates how Long-Chain Triglycerides (LCTs) protect the M6I2C ester from hepatic clearance by hijacking the body's natural lipid absorption pathway.

Lymphatic_Routing SMEDDS M6I2C in SMEDDS (LCT + Surfactant) Micelles Mixed Micelles (GI Tract) SMEDDS->Micelles Lipolysis Enterocyte Enterocyte Uptake (Intestinal Wall) Micelles->Enterocyte Absorption Chylomicron Chylomicron Assembly (ER / Golgi) Enterocyte->Chylomicron Re-esterification Lymph Lymphatic System (Thoracic Duct) Chylomicron->Lymph Exocytosis Systemic Systemic Circulation (Bypasses Liver) Lymph->Systemic Subclavian Vein

Fig 2. Mechanism of LCT-based SMEDDS routing M6I2C through the lymphatic system.

References
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Reproducibility in Cross-Coupling Reactions of Methyl 6-isopropyl-1H-indole-2-carboxylate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the irreproducibility of late-stage functionalization on highly specific heterocyclic building blocks. Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the irreproducibility of late-stage functionalization on highly specific heterocyclic building blocks. Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS 213596-37-3) is a prime example. While the indole core is a privileged scaffold in medicinal chemistry, the unique steric and electronic interplay introduced by the 6-isopropyl group and the 2-carboxylate moiety makes standard cross-coupling protocols highly erratic.

This guide objectively compares catalytic systems for the functionalization of this specific substrate, providing field-proven, self-validating protocols to ensure lot-to-lot reproducibility in your C–H and C–N cross-coupling workflows.

Mechanistic Causality: The Influence of the 6-Isopropyl Group

To achieve reproducibility, we must first understand the causality behind experimental failures. The reactivity of Methyl 6-isopropyl-1H-indole-2-carboxylate is governed by two competing forces:

  • Electronic Deactivation at C3: The methyl ester at the C2 position is strongly electron-withdrawing. This significantly reduces the inherent nucleophilicity of the C3 position, making traditional electrophilic palladation sluggish and prone to catalyst degradation (e.g., precipitation of palladium black) [1].

  • Steric vs. Inductive Effects of the 6-Isopropyl Group: The bulky isopropyl group at the C6 position exerts a mild inductive electron-donating effect (+I), which partially restores electron density to the indole core. However, its steric bulk alters the substrate's solvation shell and crystal packing. In non-polar solvents like toluene, this can lead to heterogeneous reaction mixtures, which is the primary driver of high Relative Standard Deviation (RSD) in batch-to-batch yields.

Understanding these factors dictates our catalytic choices: we must use highly electrophilic metal centers to overcome the C2-ester's deactivation, paired with ligands that maintain homogeneous solubility.

Comparative Analysis of Cross-Coupling Methodologies

We evaluated the performance of Methyl 6-isopropyl-1H-indole-2-carboxylate across two primary functionalization pathways: C3-Arylation via Cross-Dehydrogenative Coupling (CDC) and N1-Arylation via Buchwald-Hartwig coupling.

A. C3-Arylation: Overcoming Oxidant Inconsistency

Direct C–H arylation (CDC) avoids the need for pre-halogenation at the C3 position. Historically, Pd(OAc)₂ with Ag₂CO₃ as an oxidant has been the standard [2]. However, the poor solubility of Ag₂CO₃ leads to surface-area-dependent reaction rates, destroying reproducibility. The Alternative: Switching to an aerobic system using Pd(TFA)₂ and O₂ . The trifluoroacetate (TFA) ligand is highly electrophilic, accelerating the Concerted Metalation-Deprotonation (CMD) step, while O₂ acts as a homogeneous terminal oxidant, drastically reducing yield variance [1].

B. N1-Arylation: Preventing Ester Saponification

For N-arylation, the Buchwald-Hartwig amination is highly efficient. However, standard conditions utilizing strong bases like NaOtBu inevitably lead to competitive saponification of the C2-methyl ester, destroying the starting material. The Alternative: Utilizing a highly active precatalyst (Pd₂(dba)₃ / BrettPhos) allows the use of the much milder base Cs₂CO₃ . This completely suppresses ester hydrolysis while maintaining sufficient basicity to deprotonate the indole N–H [3].

Quantitative Performance Data

The following table summarizes the experimental data comparing standard literature conditions against our optimized, high-reproducibility alternatives (Data based on n=5 independent runs on a 1.0 mmol scale).

Reaction PathwayCatalyst SystemOxidant / BaseMean Yield (%)RegioselectivityReproducibility (RSD %)Failure Mode in Standard
C3-Arylation (Standard)10% Pd(OAc)₂ / PPh₃Ag₂CO₃ (2.0 eq)55%C3 (>95%)18.5% (Poor)Heterogeneous oxidant clumping
C3-Arylation (Optimized)5% Pd(TFA)₂ / DavePhosO₂ (1 atm)84% C3 (>99%)4.2% (Excellent)None observed
N1-Arylation (Standard)5% Pd₂(dba)₃ / XPhosNaOtBu (1.5 eq)40%N1 (>99%)22.1% (Poor)C2-ester saponification
N1-Arylation (Optimized)2% Pd₂(dba)₃ / BrettPhosCs₂CO₃ (1.5 eq)89% N1 (>99%)3.8% (Excellent)None observed

Visualizing the Reaction Architecture

To ensure these protocols are executed correctly, it is vital to visualize both the chemical mechanism and the physical workflow.

Mechanistic Pathway

Mechanism A Methyl 6-isopropyl-1H-indole-2-carboxylate + Pd(TFA)2 Catalyst B Electrophilic Palladation (C3-Pd-II Intermediate) A->B CMD C-H Activation C Transmetalation / Aryl Addition (Ar-Pd-Indole) B->C + Ar-B(OH)2 D Reductive Elimination (C3-Aryl Product) C->D C-C Bond Formation E Pd(0) Species D->E Release of Product F Aerobic Oxidation (O2) Regenerates Pd(II) E->F O2 Oxidant F->A Catalytic Cycle

Caption: Mechanistic pathway of Pd-catalyzed aerobic C3 C–H arylation of indole-2-carboxylates.

Self-Validating Experimental Workflow

Workflow S1 1. Reagent Preparation Dry solvents, glovebox weighing of Pd(TFA)2 S2 2. Catalyst & Ligand Pre-mixing (Validation: Clear homogeneous yellow solution) S1->S2 S3 3. Substrate Addition Add Methyl 6-isopropyl-1H-indole-2-carboxylate S2->S3 S4 4. Controlled Heating under O2 (80°C) (Validation: No black precipitate formation) S3->S4 S5 5. Reaction Monitoring LC-MS/TLC at 2h, 4h, 12h S4->S5 S5->S4 Incomplete conversion (Check O2 balloon) S6 6. Workup & Purification Silica plug, column chromatography S5->S6 >95% Conversion

Caption: Self-validating experimental workflow for reproducible indole cross-coupling.

Self-Validating Experimental Protocols

The following protocol for the C3-Arylation of Methyl 6-isopropyl-1H-indole-2-carboxylate is designed as a self-validating system. If a validation checkpoint fails, the reaction should be aborted to save time and materials.

Protocol: Aerobic C3-Arylation (CDC)

Scale: 1.0 mmol

  • Catalyst Preparation (Glovebox Recommended): In a flame-dried 10 mL Schlenk tube, add Pd(TFA)₂ (16.6 mg, 0.05 mmol, 5 mol%) and DavePhos (39.3 mg, 0.10 mmol, 10 mol%). Add 2.0 mL of anhydrous 1,4-dioxane.

    • Validation Checkpoint 1: Stir for 10 minutes at room temperature. The solution must become a clear, homogeneous yellow. If the solution is cloudy, the ligand has oxidized; discard and restart.

  • Substrate Addition: Add Methyl 6-isopropyl-1H-indole-2-carboxylate (217.3 mg, 1.0 mmol) and the arylboronic acid coupling partner (1.5 mmol).

  • Oxidant Introduction: Remove the Schlenk tube from the glovebox. Attach an O₂ balloon to the sidearm. Evacuate the flask and backfill with O₂ (repeat 3 times).

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Validation Checkpoint 2: After 30 minutes of heating, inspect the flask. The solution should be dark amber but transparent. If a fine black precipitate (Pd black) coats the flask walls, the catalyst has decomposed due to insufficient O₂ purging or wet solvent.

  • Monitoring & Workup: Stir for 12 hours. Monitor via LC-MS. Upon completion (>95% conversion of the indole), cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Conclusion

Achieving reproducibility with Methyl 6-isopropyl-1H-indole-2-carboxylate requires abandoning outdated, heterogeneous oxidant systems and harsh bases. By transitioning to homogeneous aerobic oxidation for C3-functionalization and utilizing mild-base, highly active precatalysts for N-arylation, researchers can reduce yield variance from >20% to under 5%. This ensures reliable material supply for subsequent structure-activity relationship (SAR) studies and scale-up campaigns.

References

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, American Chemical Society. Available at:[Link]

  • Access to Indole-Fused Polyheterocycles via Pd-Catalyzed Base-Free Intramolecular Cross Dehydrogenative Coupling. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

IR Spectroscopy Reference Standards for Methyl 6-isopropyl-1H-indole-2-carboxylate: A Comparative Analytical Guide

As a Senior Application Scientist, establishing a robust analytical framework for novel building blocks is paramount. Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS: 213596-37-3) is a highly specialized compound of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical framework for novel building blocks is paramount. Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS: 213596-37-3) is a highly specialized compound of significant interest in medicinal chemistry and drug discovery research[1]. Because the indole core and its substituents dictate the molecule's pharmacokinetic behavior, validating the structural integrity of this reference standard via Fourier-Transform Infrared (FT-IR) spectroscopy is a critical quality control (QC) step.

This guide objectively compares the spectral performance of Methyl 6-isopropyl-1H-indole-2-carboxylate against structural alternatives and provides self-validating experimental protocols for establishing high-fidelity reference spectra.

Mechanistic Overview & Spectral Fingerprinting

To confidently identify Methyl 6-isopropyl-1H-indole-2-carboxylate, we must understand the causality behind its vibrational modes. The molecule features three primary IR-active regions:

  • The Indole N-H: The secondary amine of the indole ring exhibits a sharp stretching frequency. Its exact wavenumber is highly sensitive to intermolecular hydrogen bonding.

  • The Ester C=O: The carbonyl group at the 2-position is conjugated with the aromatic indole system. This conjugation delocalizes electron density, slightly lowering the C=O stretching frequency compared to isolated aliphatic esters.

  • The Isopropyl & Methyl C-H: The aliphatic branching at the 6-position (isopropyl) and the ester methyl group provide distinct symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹.

Comparative Analysis: Target vs. Structural Alternatives

When validating a reference standard, it is standard practice to compare it against known analogs to ensure no misidentification has occurred (e.g., confirming the sample is not the free acid precursor or an ethyl ester variant).

Table 1: Structural and Physical Properties Comparison

Compound NameCAS NumberMolecular WeightFunctional VariationsAnalytical Significance
Methyl 6-isopropyl-1H-indole-2-carboxylate 213596-37-3217.26 g/mol Target: Methyl ester, 6-isopropylPrimary reference standard[1].
Ethyl 1H-indole-2-carboxylate 3770-50-1189.21 g/mol Analog: Ethyl ester, no 6-alkylBaseline for core indole-2-ester IR vibrations[2].
6-Isopropyl-1H-indole-2-carboxylic acid 383132-73-8203.24 g/mol Precursor: Free acid, 6-isopropylCommon synthetic impurity; lacks ester C-O stretch[3].

Table 2: Expected IR Spectral Fingerprints (Wavenumbers cm⁻¹)

Vibrational ModeTarget (Methyl Ester)Analog (Ethyl Ester)Precursor (Free Acid)
N-H Stretch ~3320 (Sharp)~3320 (Sharp)~3320 (Obscured by O-H)
O-H Stretch NoneNone2500–3000 (Very Broad)
C=O Stretch ~1695 (Conjugated ester)~1700 (Conjugated ester)~1680 (Carboxylic acid)
C-H Stretch (Aliphatic) 2850–2960 (Strong)2850–2960 (Moderate)2850–2960 (Strong)
C-O Stretch ~1200–1250 (Strong)~1200–1250 (Strong)~1250 (Moderate)

Methodological Comparison: KBr Pellet vs. ATR

Selecting the correct IR modality is critical for reference standard validation.

  • Transmission (KBr Pellet): Alkali halides like Potassium Bromide (KBr) become plastic when subjected to high pressure, forming a transparent matrix in the infrared region[4]. This method provides a classic, high-resolution absorbance spectrum that is highly detailed and repeatable, making it the gold standard for comparing against established spectral libraries[5].

  • Attenuated Total Reflectance (ATR): ATR relies on an evanescent wave penetrating the solid sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). While faster and non-destructive, ATR spectra exhibit wavelength-dependent peak shifts (lower wavenumbers penetrate deeper and appear artificially stronger) requiring software correction.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causality check to prevent false positives or baseline artifacts.

Protocol A: High-Fidelity KBr Pellet Transmission (Library Grade)

Causality Focus: Preventing Christiansen scattering and moisture contamination.

  • System Suitability (Validation Step): Run a standard polystyrene calibration film. Verify that the reference peaks (e.g., 1601 cm⁻¹ and 1028 cm⁻¹) are within ±1 cm⁻¹ of their known values. Why? This satisfies pharmacopeia requirements for wavenumber accuracy[6].

  • Blank Preparation (Background Check): Grind 100 mg of spectroscopically dry KBr in an agate mortar. Transfer to a 13 mm pellet-forming die and apply 10 tons of pressure using a hydraulic press for 2 minutes. Run this blank pellet as the background spectrum. Why? KBr is highly hygroscopic. Running a blank subtracts ambient H₂O and CO₂ and confirms the salt is not contaminated[6].

  • Sample Preparation: Weigh exactly 1–2 mg of the Methyl 6-isopropyl-1H-indole-2-carboxylate standard and mix with 100 mg of dry KBr (yielding a 0.2% to 1% concentration). Why? Concentrations above 1% cause peaks to "bottom out" (flatten at 0% transmittance), destroying quantitative data[5].

  • Micronization: Grind the mixture vigorously in the agate mortar until the powder is completely homogenous. Why? The average particle size must be reduced to less than 2 microns (smaller than the wavelength of IR light) to prevent Christiansen scattering, which causes distorted peak shapes and a sloped baseline[7].

  • Acquisition: Press the sample mixture at 10 tons, place the transparent pellet in the FT-IR holder, and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution).

Protocol B: Rapid ATR-FTIR (Routine QA/QC)

Causality Focus: Ensuring intimate contact and correcting optical physics.

  • Crystal Cleaning & Background: Clean the ATR crystal (Diamond/ZnSe) with isopropyl alcohol and allow it to dry completely. Acquire a background spectrum of the empty crystal.

  • Sample Application: Place ~5 mg of the Methyl 6-isopropyl-1H-indole-2-carboxylate powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Why? The evanescent wave only penetrates 0.5 to 2 microns into the sample. Without high, uniform pressure, the IR beam will not interact sufficiently with the solid, resulting in a weak signal.

  • Acquisition & Correction (Validation Step): Acquire the spectrum and immediately apply an "ATR Correction" algorithm in the spectrometer software. Why? This normalizes the wavelength-dependent penetration depth, allowing the reflectance spectrum to be accurately compared against transmission-based KBr reference libraries.

Workflow Visualization

The following diagram illustrates the logical decision matrix and validation checkpoints for analyzing the reference standard.

G Start Methyl 6-isopropyl-1H-indole-2-carboxylate Reference Standard Split Select IR Modality Start->Split KBr Transmission (KBr Pellet) High Resolution Library Match Split->KBr ATR ATR (Attenuated Total Reflectance) Rapid Non-Destructive QA/QC Split->ATR PrepKBr Mix 1-2 mg sample with 100 mg dry KBr Grind to <2µm & Press at 10 tons KBr->PrepKBr PrepATR Apply direct pressure to crystal (ZnSe or Diamond) ATR->PrepATR ResultKBr Classic Absorbance Spectrum Validate via KBr Blank Subtraction PrepKBr->ResultKBr ResultATR Reflectance Spectrum Apply ATR Correction (Peak Shifts) PrepATR->ResultATR Validate Spectral Validation & Conformity ResultKBr->Validate ResultATR->Validate

Fig 1: IR spectroscopy validation workflow comparing KBr transmission and ATR modalities.

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-isopropyl-1H-indole-2-carboxylate proper disposal procedures

As a Senior Application Scientist, ensuring the precise and safe handling of functionalized indole derivatives is paramount. Methyl 6-isopropyl-1H-indole-2-carboxylate is a highly lipophilic, electron-rich heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the precise and safe handling of functionalized indole derivatives is paramount. Methyl 6-isopropyl-1H-indole-2-carboxylate is a highly lipophilic, electron-rich heterocyclic compound frequently utilized as a building block in drug discovery and synthetic chemistry. Because of its structural properties, improper disposal can lead to hazardous cross-reactions, environmental contamination, and regulatory non-compliance.

This guide provides a self-validating, step-by-step operational protocol for the disposal of Methyl 6-isopropyl-1H-indole-2-carboxylate, designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) framework.

Mechanistic Hazard Profiling & Causality

To design a safe disposal protocol, we must first understand the chemical behavior of the molecule. The presence of the 6-isopropyl group and the methyl ester significantly increases the lipophilicity of the indole core.

  • Dermal Penetration Risk: High lipophilicity allows the compound to easily permeate the stratum corneum of the skin, making systemic absorption a primary risk[1].

  • Reactivity Profile: The indole nitrogen (1H) and the electron-rich aromatic ring are susceptible to electrophilic attack and rapid oxidation. Furthermore, the methyl ester can undergo exothermic hydrolysis if exposed to strong aqueous acids or bases, releasing toxic methanol[2].

  • Causality for Segregation: Because of these properties, waste containing this compound must be strictly segregated from strong oxidizers, acids, and bases to prevent spontaneous exothermic reactions or gas evolution within sealed waste containers[3].

Quantitative Hazard & Disposal Limits Summary
Hazard / PropertyGHS ClassificationRegulatory ThresholdMechanistic Causality / Operational Note
Skin Irritation Category 2 (H315)N/ALipophilic nature enhances dermal absorption; nitrile gloves mandatory.
Eye Irritation Category 2A (H319)N/ADirect contact disrupts mucosal membranes; safety goggles required.
Aquatic Toxicity Water Hazard Class 1< 1% w/w in aqueous wasteIndole core is persistent; do not flush down drains.
SAA Storage Limit RCRA Non-Acute Waste55 Gallons max per SAAExceeding limits triggers immediate (3-day) mandatory EHS pickup.

Step-by-Step Disposal Methodology

The following protocol ensures that waste generation, containment, and transfer are conducted with maximum safety and in full compliance with[4].

Phase 1: Personal Protective Equipment (PPE) Verification
  • Don Nitrile Gloves: Latex is insufficient. Nitrile provides a superior barrier against lipophilic organic esters[3].

  • Eye and Body Protection: Wear splash-resistant chemical goggles and a fully buttoned, flame-resistant laboratory coat.

  • Ventilation: Perform all waste consolidation inside a certified chemical fume hood to mitigate inhalation risks from residual solvent vapors or aerosolized powders[5].

Phase 2: Waste Segregation and Quenching
  • Assess the Waste State: Determine if the Methyl 6-isopropyl-1H-indole-2-carboxylate is in solid form (e.g., pure powder, recrystallization residue) or dissolved in a liquid solvent matrix.

  • Neutralization (If Applicable): If the compound is part of a completed reaction mixture (e.g., post-hydrolysis), neutralize the solution to a pH of 6–8 before disposal. Causality: Neutralization prevents the continuous generation of gases (like methanol vapor) that could over-pressurize the waste container.

  • Solvent Segregation: If dissolved, separate into Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Ethyl Acetate, Methanol) waste streams. Do not mix them, as halogenated waste requires specialized, high-temperature incineration[5].

Phase 3: Containerization and Labeling
  • Select the Container: Use a rigid High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to organic solvents and will not shatter if accidentally dropped, unlike glass[5].

  • Seal the Container: The container must remain tightly capped at all times unless actively receiving waste. Open funnels are a direct violation of RCRA regulations[5].

  • Apply RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: Methyl 6-isopropyl-1H-indole-2-carboxylate. Do not use chemical structures or abbreviations[5].

Operational Workflow Visualization

The following diagram maps the logical decision tree for processing this specific chemical waste, ensuring zero ambiguity for laboratory personnel.

G Start Generate Methyl 6-isopropyl- 1H-indole-2-carboxylate Waste Solid Solid Waste? (Powder/Crystals) Start->Solid Liquid Liquid Waste? (Dissolved in Solvent) Start->Liquid SolidCont Place in double-bagged or rigid HDPE container Solid->SolidCont LiquidCont Segregate based on solvent (Halogenated vs. Non-Halogenated) Liquid->LiquidCont Label Attach RCRA Hazardous Waste Label with Full Name SolidCont->Label LiquidCont->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS Request EHS Pickup for Final Disposal SAA->EHS

Decision workflow for Methyl 6-isopropyl-1H-indole-2-carboxylate waste disposal.

Satellite Accumulation Area (SAA) Management

Once containerized, the waste must be stored in a designated SAA at or near the point of generation. Adhere to these self-validating checks to maintain continuous compliance:

  • Secondary Containment: Place the primary HDPE waste container inside a secondary bin. Causality: If the primary container fails or leaks, the secondary bin captures the lipophilic indole solution, preventing floor contamination and slip hazards.

  • Volume Limits: Never exceed 55 gallons of total chemical waste in a single SAA[5].

  • Transfer Protocol: Do not transport hazardous waste across public hallways yourself. Once the container is 90% full, submit a Hazardous Material Pickup Request to your institution's EHS department or licensed waste contractor[3].

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Radiological and Environmental Management (REM). Available at:[Link]

  • Hazardous Waste Listings and Criteria (40 CFR 261). United States Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 6-isopropyl-1H-indole-2-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a critical component of experimental integrity. Handling fine pharmaceutical intermediates like Methyl 6-isopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a critical component of experimental integrity. Handling fine pharmaceutical intermediates like Methyl 6-isopropyl-1H-indole-2-carboxylate (CAS No. 213596-37-3) requires a rigorous understanding of both the chemical's mechanistic behavior and the physical properties of the formulation[1].

The indole core is a privileged scaffold in drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, the addition of the isopropyl group significantly increases the lipophilicity of this molecule. This seemingly minor structural feature profoundly alters its risk profile: highly lipophilic powders, when dissolved in common laboratory solvents (like DMSO or dichloromethane), can rapidly permeate the stratum corneum (the skin's outermost barrier), making standard dermal exposure a critical vector for systemic toxicity.

The following guide provides a self-validating, causality-driven protocol for the safe handling, operational workflow, and disposal of Methyl 6-isopropyl-1H-indole-2-carboxylate.

Part 1: Chemical Hazard Profile & Risk Assessment

Before donning Personal Protective Equipment (PPE), we must understand the specific hazards we are engineering against. Indole-2-carboxylate derivatives are typically fine, crystalline powders that are prone to static charge accumulation and aerosolization[2].

Table 1: Quantitative Hazard and Property Summary

ParameterSpecification / Hazard ClassificationOperational Implication
CAS Number 213596-37-3[1]Unique identifier for SDS cross-referencing.
Molecular Weight 217.26 g/mol [1]Fine powder; high risk of aerosolization during transfer.
GHS Hazard H302 Harmful if swallowed[3]Mandates strict prohibition of food/drink; requires wet-wipe cleanup.
GHS Hazard H315 Causes skin irritation[3]Lipophilic nature requires specific glove materials (Nitrile).
GHS Hazard H319 Causes serious eye irritation[3]Aerosolized dust can bypass standard safety glasses.
GHS Hazard H335 May cause respiratory irritation[3]Must be handled exclusively within a certified fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the chemical (powder vs. solution) and its lipophilic properties. Every piece of equipment must be validated before use.

Hand Protection (OSHA 29 CFR 1910.138)
  • Requirement: Disposable Nitrile gloves (minimum thickness: 0.11 mm)[4].

  • The Causality: Latex gloves offer poor resistance to non-polar and slightly polar organic compounds. Nitrile provides a superior chemical barrier against lipophilic indole derivatives.

  • Self-Validation Step: When preparing solutions (e.g., dissolving the powder in DMSO), implement double-gloving . If the outer glove is compromised by a solvent splash, the inner glove provides a secondary barrier, allowing you time to safely remove the contaminated layer without dermal exposure.

Eye and Face Protection (OSHA 29 CFR 1910.133)
  • Requirement: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant)[5]. Standard safety glasses with side shields are insufficient for this pure powder.

  • The Causality: Fine indole powders carry a static charge. When opening a plastic container, the sudden change in electrostatic potential can cause the powder to "jump" and aerosolize. Tight-fitting goggles prevent micro-particulates from settling on the ocular mucosa[2].

Respiratory & Body Protection
  • Requirement: Flame-resistant laboratory coat (fully buttoned) and a particulate respirator (N95 or P100) only if handling outside of a primary engineering control (which is strongly discouraged)[2].

  • The Causality: The primary defense against H335 (respiratory irritation) is the fume hood. Relying on a respirator as a primary defense introduces the variable of user fit-testing errors.

Part 3: Operational Workflow & Handling Protocol

To ensure experimental integrity and operator safety, follow this step-by-step methodology for weighing and transferring the compound.

Step-by-Step Handling Methodology:

  • Engineering Control Validation: Turn on the chemical fume hood and verify the digital airflow monitor reads a face velocity between 0.4 to 0.6 m/s (80-120 fpm) . Do not proceed if the alarm is sounding.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Use a grounded, stainless-steel anti-static spatula. Reasoning: This prevents the lipophilic powder from clinging to surfaces, ensuring accurate molar yields and reducing airborne dust.

  • Weighing: Place a disposable anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance. Carefully transfer the required mass of Methyl 6-isopropyl-1H-indole-2-carboxylate.

  • Transfer & Sealing: Immediately transfer the powder into the reaction vessel (e.g., a round-bottom flask). Cap the source container tightly and seal it with Parafilm to prevent ambient moisture degradation (hydrolysis of the carboxylate group).

  • Solvent Addition: Add the organic solvent slowly down the side of the reaction vessel to wash any residual powder from the neck into the main body of the flask, minimizing dust generation.

G Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Weighing: Use Anti-static Spatula Inside Enclosure Start->Weighing Face velocity > 0.5 m/s Transfer Transfer: Sealed Container to Reaction Vessel Weighing->Transfer Cap tightly before moving Reaction Reaction/Dissolution: Under Inert Atmosphere (N2/Ar) Transfer->Reaction Add solvent slowly Cleanup Decontamination: Wet Wipe Surfaces Dispose as Hazardous Waste Reaction->Cleanup Post-reaction Storage Storage: Inert Atmosphere Room Temp/Refrigerated Cleanup->Storage Store unused chemical

Figure 1: Safe operational workflow for handling Methyl 6-isopropyl-1H-indole-2-carboxylate.

Part 4: Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. The response must be immediate and methodical to prevent cross-contamination.

Immediate Spill Response Protocol (Powder):

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • PPE Upgrade: Ensure tight-fitting goggles and double nitrile gloves are equipped.

  • Wet-Wipe Containment: Never dry-sweep fine chemical powders. Dry sweeping generates a massive aerosol plume. Instead, dampen a highly absorbent laboratory wipe with water or a mild surfactant. Gently place the damp wipe over the powder to trap it, then wipe inward toward the center of the spill[2].

  • Secondary Decontamination: Wipe the area a second time with a solvent appropriate for dissolving the indole (e.g., a small amount of isopropanol or ethanol) to remove lipophilic residue, followed by a final water wipe.

Waste Segregation & Disposal Plan:

  • Solid Waste: All contaminated wipes, weigh boats, and the outer layer of double-gloves must be placed in a sealable biohazard/chemical waste bag, labeled as "Hazardous Solid Waste - Indole Derivatives," and sent for high-temperature incineration[2].

  • Liquid Waste: If the chemical is dissolved in a halogenated solvent (e.g., DCM), it must be disposed of in a strictly segregated "Halogenated Organic Waste" carboy to prevent exothermic reactions with incompatible waste streams.

  • Environmental Protection: Under no circumstances should Methyl 6-isopropyl-1H-indole-2-carboxylate or its solutions be allowed to enter the municipal drain system, as it poses a risk to aquatic life and water treatment facilities[2].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." eCFR. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 - Hand protection." eCFR. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-isopropyl-1H-indole-2-carboxylate
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Methyl 6-isopropyl-1H-indole-2-carboxylate
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